(S)-Indoximod-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-(trideuteriomethyl)indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1/i1D3 |
InChI Key |
ZADWXFSZEAPBJS-ASGODXDTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Indoximod-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod-d3 is the deuterated form of (S)-Indoximod, a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 pathway is a critical metabolic route that regulates immune responses by catabolizing the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 by tumor cells leads to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This process results in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.
Unlike direct enzymatic inhibitors, (S)-Indoximod acts downstream of the IDO1 enzyme. It functions as a tryptophan mimetic, counteracting the effects of tryptophan depletion and modulating key signaling pathways to restore anti-tumor immunity. The deuterated form, this compound, is often utilized in research settings, particularly in pharmacokinetic and metabolic studies, due to the altered metabolic stability conferred by the carbon-deuterium bonds. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is an isotopologue of (S)-Indoximod, with three deuterium (B1214612) atoms incorporated into the methyl group attached to the indole (B1671886) nitrogen.
| Property | Value | Source |
| Chemical Name | (S)-1-(methyl-d3)-L-tryptophan | [1] |
| Synonyms | 1-Methyl-L-tryptophan-d3, (S)-NLG-8189-d3 | [1][2] |
| CAS Number | 1801851-87-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in 0.1 M NaOH (10 mg/mL) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
(S)-Indoximod (non-deuterated form) has a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol .[3][4][5][6]
Mechanism of Action
(S)-Indoximod's mechanism of action is distinct from that of competitive IDO1 enzyme inhibitors. It does not directly block the catalytic activity of the IDO1 enzyme. Instead, it mitigates the immunosuppressive consequences of IDO1 activation through two primary signaling pathways: the mammalian target of rapamycin (B549165) (mTOR) pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.
mTOR Pathway Activation
In the tumor microenvironment, IDO1-mediated tryptophan depletion leads to the inactivation of the mTORC1 signaling pathway in T cells. This inactivation triggers a state of anergy (unresponsiveness) and promotes autophagy. (S)-Indoximod, acting as a tryptophan mimetic, provides a "tryptophan sufficiency" signal that reactivates mTORC1. This reactivation restores T-cell proliferation and effector function, thereby overcoming the immunosuppressive effects of tryptophan starvation.
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation
The accumulation of kynurenine (B1673888), a product of tryptophan catabolism, activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the development of pro-inflammatory Th17 cells. (S)-Indoximod modulates AhR signaling, though the precise mechanism is still under investigation. It is believed to interfere with kynurenine-mediated AhR activation, thereby shifting the balance from an immunosuppressive to an immunogenic T-cell response.
Caption: Mechanism of action of (S)-Indoximod in the tumor microenvironment.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies involving IDO1 inhibitors like (S)-Indoximod. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based IDO1 Activity Assay
This assay measures the production of kynurenine in cell culture to assess the activity of IDO1 inhibitors.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Recombinant human interferon-gamma (IFNγ).
-
This compound or other test compounds.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Kynurenine standard.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.[7][8]
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 10-100 ng/mL) for 24 hours to induce IDO1 expression.[7][8]
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.
-
Kynurenine Measurement:
-
Data Analysis: Generate a kynurenine standard curve to quantify the concentration in the samples. Calculate the IC₅₀ value for the test compound.
Caption: Workflow for a cell-based IDO1 activity assay.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of IDO1 inhibitors in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
6-8 week old mice (strain compatible with the tumor cell line, e.g., C57BL/6 for B16F10).
-
This compound or other test compounds.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
LC-MS/MS for pharmacokinetic and pharmacodynamic analysis.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[9][10]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[9][10]
-
Treatment: When tumors reach a specified size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer the test compound (e.g., by oral gavage) at a predetermined dose and schedule.[9][10] Dosing for Indoximod in mouse models has been reported at 400 mg/kg orally.[6]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunophenotyping).
-
Pharmacodynamic Analysis: Collect blood and tumor tissue at specified time points after the final dose to measure tryptophan and kynurenine levels by LC-MS/MS. A decrease in the kynurenine/tryptophan ratio is an indicator of IDO1 pathway inhibition.[9]
Caption: General workflow for an in vivo mouse tumor model study.
T-Cell Proliferation Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
IDO1-expressing cells (e.g., IFNγ-treated cancer cells or dendritic cells).
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
This compound or other test compounds.
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Flow cytometer or scintillation counter.
Procedure:
-
T-Cell Labeling (if using proliferation dye): Label T cells with a proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: Co-culture the T cells with IDO1-expressing cells in the presence of anti-CD3/CD28 antibodies.
-
Inhibitor Treatment: Add serial dilutions of the test compound to the co-culture.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Proliferation Measurement:
-
Proliferation Dye: Analyze T-cell proliferation by flow cytometry. Each cell division will result in a halving of the dye's fluorescence intensity.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the extent of T-cell proliferation in the presence of the inhibitor compared to the control.
Clinical Applications and Future Directions
(S)-Indoximod has been investigated in several clinical trials, primarily in combination with other cancer therapies such as chemotherapy, radiation, and immune checkpoint inhibitors.[11][12][13][14][15][16] For instance, clinical trials NCT02502708 and NCT04049669 have evaluated Indoximod in pediatric patients with brain tumors.[11][12][13][14][15][16] These studies aim to determine the safety and efficacy of targeting the IDO1 pathway to enhance the anti-tumor immune response.
The unique mechanism of action of (S)-Indoximod, which focuses on reversing the downstream immunosuppressive effects of IDO1 rather than direct enzymatic inhibition, offers a potentially advantageous therapeutic strategy. By restoring T-cell function through mTORC1 reactivation and modulating the Treg/Th17 balance via the AhR pathway, (S)-Indoximod represents a promising immunometabolic agent in the field of oncology. Further research is warranted to fully elucidate its complex interactions with the immune system and to optimize its clinical application in combination with other cancer treatments. The use of its deuterated form, this compound, will continue to be valuable in preclinical studies to understand its metabolic fate and to guide the development of future IDO1 pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. chemscene.com [chemscene.com]
- 5. Indoximod | C12H14N2O2 | CID 405012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. alexslemonade.org [alexslemonade.org]
- 14. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 15. IMMU-09. PHASE 2 TRIAL USING INDOXIMOD-BASED CHEMO-IMMUNOTHERAPY FOR PATIENTS WITH CHILDHOOD BRAIN CANCER: INTERIM ANALYSIS OF THE GCC1949 STUDY (NCT04049669) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the IDO Pathway Inhibitor, Indoximod, and Temozolomide for Pediatric Patients With Progressive Primary Malignant Brain Tumors [clin.larvol.com]
The Role of (S)-Indoximod-d3 in IDO Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. (S)-Indoximod-d3 is a deuterated analog of (S)-Indoximod (also known as 1-Methyl-L-tryptophan), an inhibitor of the IDO pathway. This technical guide provides an in-depth analysis of the role and mechanism of action of this compound in the context of IDO pathway inhibition, with a focus on its downstream signaling effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction to the IDO Pathway in Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is the initial and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism. In the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic alteration has profound immunosuppressive effects, including the inhibition of effector T cell and natural killer (NK) cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and activation.[1][2][3] Consequently, IDO1 activity allows tumors to evade immune surveillance, making it a compelling target for cancer therapy.
This compound: A Deuterated IDO Pathway Modulator
This compound is the deuterated form of (S)-Indoximod. Stable isotope substitution, particularly with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of a compound.[3] Deuteration can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes, potentially leading to increased drug exposure and a longer half-life. While specific pharmacokinetic data for this compound is not extensively available in public literature, the general principle of deuteration suggests it is designed to optimize the in vivo behavior of the parent compound, (S)-Indoximod.
It is crucial to note that (S)-Indoximod itself is not a direct enzymatic inhibitor of IDO1. Instead, it acts as a tryptophan mimetic and modulates downstream signaling pathways that are affected by IDO1 activity.
Mechanism of Action: Beyond Direct Enzymatic Inhibition
(S)-Indoximod's primary mechanism of action is the reversal of the immunosuppressive effects mediated by the IDO pathway, not through direct blockade of the IDO1 enzyme, but by acting on downstream signaling nodes, principally the mTOR and Aryl Hydrocarbon Receptor (AhR) pathways.
mTOR Pathway Activation
Tryptophan depletion, induced by IDO1 activity, leads to the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling in T cells. This suppression results in T cell anergy and apoptosis. (S)-Indoximod, acting as a tryptophan mimetic, counteracts this tryptophan insufficiency signal, leading to the reactivation of mTORC1. This restoration of mTORC1 activity promotes T cell proliferation and effector function.
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Kynurenine, a product of tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs). (S)-Indoximod has been shown to modulate AhR signaling, although the precise mechanism is still under investigation. It is suggested that (S)-Indoximod may act as an AhR antagonist or partial agonist, thereby interfering with kynurenine-mediated Treg differentiation and potentially skewing T cell differentiation towards a pro-inflammatory phenotype.
Quantitative Data
As of the latest available information, specific quantitative data such as IC50 or Ki values for the direct enzymatic inhibition of IDO1 by This compound are not publicly available. This is consistent with the understanding that its primary mechanism of action is not direct enzyme inhibition. The available data for the non-deuterated parent compound, (S)-Indoximod , also indicates weak to no direct enzymatic inhibition.
The table below summarizes the reported biological activity of (S)-Indoximod from various studies. It is important to interpret this data in the context of its downstream mechanism of action.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| (S)-Indoximod | Cellular Assay | IDO Pathway | EC50 (T cell proliferation rescue) | ~25-50 µM | [4] |
| (S)-Indoximod | Cellular Assay | mTORC1 Reactivation | IC50 | ~70 nM | [5] |
Note: The deuteration in this compound is anticipated to primarily influence its pharmacokinetic properties (e.g., half-life, metabolic clearance) rather than its in vitro potency in cellular assays. However, without direct comparative studies, this remains a presumptive statement based on general principles of deuterated compounds.
Experimental Protocols
In Vitro IDO1 Enzymatic Inhibition Assay (HPLC-Based)
This protocol is designed to assess the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity by measuring the production of kynurenine from tryptophan using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase.
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
30% (w/v) Trichloroacetic acid (TCA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant IDO1 enzyme.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the kynurenine concentration by HPLC with UV detection at approximately 360-365 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which provides insights into cell permeability and engagement with the target pathway.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (this compound) and vehicle control
-
TCA solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection or an LC-MS/MS system for kynurenine quantification.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the IFN-γ containing medium and add fresh medium with serial dilutions of this compound.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
For colorimetric analysis, add TCA to the supernatant, incubate to hydrolyze N-formylkynurenine, centrifuge, and then add Ehrlich's reagent to the supernatant. Measure absorbance at ~480 nm.
-
For LC-MS/MS analysis, process the supernatant for quantification of tryptophan and kynurenine.
-
Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.
In Vivo Experimental Design
To evaluate the efficacy of this compound in a preclinical setting, a syngeneic mouse tumor model is typically employed.
Model:
-
C57BL/6 mice implanted with B16F10 melanoma cells or BALB/c mice with CT26 colon carcinoma cells.
Treatment:
-
This compound administered orally (e.g., via gavage).
-
Vehicle control group.
-
Optional: Combination therapy with a checkpoint inhibitor (e.g., anti-PD-1 antibody).
Endpoints:
-
Pharmacokinetics: Plasma concentrations of this compound over time.
-
Pharmacodynamics: Measurement of the kynurenine-to-tryptophan ratio in plasma and tumor tissue to assess target engagement.
-
Efficacy: Tumor growth inhibition, overall survival.
-
Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells and Tregs, by flow cytometry or immunohistochemistry.
Conclusion
This compound represents a nuanced approach to targeting the immunosuppressive IDO pathway. Its classification as a deuterated IDO pathway modulator underscores a strategy focused on optimizing pharmacokinetic properties. The core mechanism of action, inherited from its non-deuterated counterpart, is not direct enzymatic inhibition but rather the modulation of critical downstream signaling pathways, namely mTORC1 and AhR. This downstream engagement offers a distinct therapeutic hypothesis compared to direct competitive inhibitors of the IDO1 enzyme. For researchers and drug developers, the evaluation of this compound necessitates a focus on cellular and in vivo assays that can elucidate its impact on T cell function and the tumor immune microenvironment, rather than relying solely on traditional enzymatic inhibition assays. The provided experimental frameworks offer a robust starting point for the comprehensive characterization of this and similar next-generation immunomodulatory agents.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Indoximod vs. (S)-Indoximod-d3: A Technical Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Indoximod, the L-isomer of 1-methyl-tryptophan, is an immunomodulatory compound that acts as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors, (S)-Indoximod functions downstream of the IDO1 enzyme, reversing its immunosuppressive effects primarily through the activation of the mTORC1 signaling pathway and modulation of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4][5][6] (S)-Indoximod-d3 is a stable, deuterium-labeled isotopologue of (S)-Indoximod. In the context of in vitro research, the primary and validated application of this compound is as an internal standard for the accurate quantification of (S)-Indoximod in biological matrices using mass spectrometry.
This guide provides a comprehensive overview of the comparative utility of (S)-Indoximod and this compound in in vitro studies. It details the mechanism of action of (S)-Indoximod, the principles of utilizing deuterated compounds, and provides detailed protocols for key experimental assays. While direct comparative data on the biological activity of this compound is not publicly available, this document also presents a theoretical framework for how deuteration could be leveraged to enhance the metabolic stability of (S)-Indoximod, a critical consideration in drug development.
(S)-Indoximod: Mechanism of Action
(S)-Indoximod is not a direct inhibitor of the IDO1 enzyme.[2][7] Instead, it acts as a tryptophan mimetic. In the tumor microenvironment, the IDO1 enzyme depletes tryptophan, an essential amino acid, leading to the suppression of T-cell proliferation and function. (S)-Indoximod counteracts this by providing a tryptophan-sufficiency signal that reactivates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is crucial for T-cell activation and proliferation.[1][4]
Furthermore, (S)-Indoximod modulates the Aryl Hydrocarbon Receptor (AhR), a transcription factor that is activated by kynurenine, a downstream metabolite of tryptophan catabolism.[2][6] By interacting with the AhR signaling pathway, (S)-Indoximod can influence the differentiation of T-cells, promoting a pro-inflammatory phenotype.[6][8]
Signaling Pathway of (S)-Indoximod```dot
Caption: In vitro metabolic stability workflow.
T-cell Proliferation Assay
This assay assesses the ability of (S)-Indoximod to reverse IDO-mediated suppression of T-cell proliferation.
Objective: To measure the restoration of T-cell proliferation in a co-culture system with IDO-expressing cells.
Materials:
-
IDO-expressing cells (e.g., IFN-γ stimulated dendritic cells or certain tumor cell lines)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
(S)-Indoximod
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Flow cytometer
Procedure:
-
Culture IDO-expressing cells to establish an immunosuppressive environment (i.e., tryptophan depletion).
-
Isolate PBMCs or T-cells and label them with a cell proliferation dye.
-
Co-culture the labeled T-cells with the IDO-expressing cells.
-
Add T-cell activation stimuli to the co-culture.
-
Treat the co-cultures with a range of concentrations of (S)-Indoximod. Include a vehicle control.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population by flow cytometry. A decrease in dye intensity indicates cell division.
-
Quantify the percentage of proliferated T-cells in each condition.
mTORC1 Signaling Assay (Western Blot)
This protocol details the detection of mTORC1 pathway activation by measuring the phosphorylation of its downstream target, S6 kinase (S6K).
Objective: To assess the effect of (S)-Indoximod on mTORC1 signaling in T-cells under conditions of tryptophan depletion.
Materials:
-
T-cells or a relevant cell line
-
Tryptophan-free and complete cell culture medium
-
(S)-Indoximod
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Culture cells in tryptophan-free medium to mimic IDO-mediated tryptophan depletion.
-
Treat the cells with (S)-Indoximod at various concentrations for a specified time. Include positive (complete medium) and negative (tryptophan-free medium with vehicle) controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-S6K.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total S6K and a loading control to normalize the data.
Aryl Hydrocarbon Receptor (AhR) Signaling Assay (Reporter Gene Assay)
This assay measures the modulation of AhR activity by (S)-Indoximod.
Objective: To quantify the effect of (S)-Indoximod on AhR-mediated gene transcription.
Materials:
-
A cell line stably transfected with an AhR-responsive reporter gene construct (e.g., luciferase driven by a DRE promoter, such as HepG2-luc).
-
(S)-Indoximod
-
A known AhR agonist (e.g., TCDD) as a positive control.
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with a range of concentrations of (S)-Indoximod. Include a vehicle control and a positive control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in reporter gene activity relative to the vehicle control.
Conclusion
For in vitro studies, (S)-Indoximod and this compound serve distinct but complementary roles. (S)-Indoximod is the active compound for investigating the biological effects on the IDO pathway, specifically the downstream signaling through mTORC1 and AhR. This compound is an indispensable tool for the accurate quantification of (S)-Indoximod in these experimental systems. While the use of deuteration to improve the metabolic stability of (S)-Indoximod is a sound theoretical concept based on established principles of drug metabolism, its practical application would require a thorough understanding of the specific metabolic pathways of the parent compound. The experimental protocols provided in this guide offer a robust framework for researchers to explore the multifaceted actions of (S)-Indoximod and to accurately measure its presence and effects in in vitro models.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-Indoximod-d3 and its Role as an IDO Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Indoximod-d3, its non-deuterated counterpart (S)-Indoximod (1-Methyl-L-tryptophan), and the clinically significant stereoisomer, Indoximod (1-Methyl-D-tryptophan). The focus is on the mechanism of action, relevant signaling pathways, and experimental data concerning its function as a modulator of the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical immune checkpoint in oncology.
Nomenclature and Chemical Properties
This compound is the deuterium-labeled form of (S)-Indoximod.[1] Deuteration is often used in drug development to study pharmacokinetic and metabolic profiles.[1] The core molecule, 1-methyl-tryptophan, exists as two stereoisomers: the L-isomer ((S)-Indoximod) and the D-isomer (Indoximod). While both are studied, the D-isomer, Indoximod, has been the primary focus of clinical development due to its distinct mechanism and greater preclinical anticancer activity.[2]
| Identifier | Synonyms and Alternative Names |
| This compound | 1-Methyl-L-tryptophan-d3, (S)-NLG-8189-d3[1] |
| (S)-Indoximod | 1-Methyl-L-tryptophan, 1-L-MT, L-Abrine, N-ME-Tryptophan, NSC-77678[3][4][5][6] |
| Indoximod (D-isomer) | 1-Methyl-D-tryptophan, D-1MT, NLG-8189[7][8] |
| Racemic Mixture | 1-Methyl-DL-tryptophan |
| Property | Value (for non-deuterated forms) |
| Molecular Formula | C₁₂H₁₄N₂O₂[8][9] |
| Molecular Weight | 218.25 g/mol [8][9] |
| CAS Number (S-isomer) | 21339-55-9[3] |
| CAS Number (D-isomer) | 110117-83-4[8] |
The IDO1 Pathway and Its Role in Tumor Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[10][11][12] In normal physiology, IDO1 is involved in maintaining immune homeostasis and tolerance.[13]
Many tumors overexpress IDO1 to create an immunosuppressive microenvironment, thereby evading the host immune system.[13][14] This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The degradation of tryptophan starves proximate T cells, which are highly sensitive to its availability. This depletion activates the stress-response kinase GCN2 (General Control Nonderepressible 2), leading to the arrest of T cell proliferation and induction of anergy (a state of functional unresponsiveness).[10][15]
-
Kynurenine Accumulation: The enzymatic product, kynurenine, and its downstream metabolites are not inert. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[15][16] Activation of AhR in immune cells promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and creates a tolerogenic phenotype in dendritic cells (DCs).[15][16][17]
Together, these effects suppress the activity of effector T cells and Natural Killer (NK) cells while promoting immunosuppressive cell types, allowing tumors to grow unchecked by the immune system.[10][12]
Mechanism of Action of Indoximod
Unlike direct enzymatic inhibitors, Indoximod (D-1MT) and its L-isomer act as tryptophan mimetics that counteract the downstream consequences of IDO1 activity.[2][7] This distinct mechanism may lower the risk of developing resistance through bypass pathways.[2]
The key mechanisms of action are:
-
mTORC1 Pathway Activation: In a state of tryptophan depletion, the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is suppressed. Indoximod acts as a tryptophan sufficiency signal to mTORC1.[2][18] This reactivates the pathway, relieving the IDO-induced block on T cell proliferation and restoring effector functions.[16][18]
-
Modulation of the AhR Pathway: Indoximod can modulate the function of the kynurenine-activated Aryl Hydrocarbon Receptor.[16] This action interferes with the generation of Tregs and can promote the differentiation of Th17 helper T cells, thereby shifting the balance from an immunosuppressive to an inflammatory microenvironment.[2][16]
The net result is a reversal of IDO-mediated immune suppression, characterized by enhanced T effector cell activity, reduced Treg generation, and empowered anti-tumor immunity.[2][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-L-tryptophan | C12H14N2O2 | CID 676159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indoximod | C12H14N2O2 | CID 405012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl- D -tryptophan 95 110117-83-4 [sigmaaldrich.com]
- 10. fortislife.com [fortislife.com]
- 11. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 15. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
(S)-Indoximod-d3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Indoximod-d3, a deuterated analog of the indoleamine 2,3-dioxygenase (IDO1) pathway inhibitor, (S)-Indoximod. This document details its molecular characteristics, relevant experimental protocols for assessing its activity, and the complex signaling pathways through which it exerts its immunomodulatory effects.
Core Molecular Data
This compound is the deuterium-labeled form of (S)-Indoximod. The incorporation of deuterium (B1214612) isotopes can be utilized in pharmacokinetic and metabolic studies. Below is a summary of the key quantitative data for both this compound and its non-deuterated counterpart.
| Property | This compound | (S)-Indoximod |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | C₁₂H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 221.27 g/mol | 218.25 g/mol [1][2][3] |
| Synonyms | 1-Methyl-L-tryptophan-d3, (S)-NLG-8189-d3 | 1-Methyl-L-tryptophan, L-Abrine[1] |
| CAS Number | 1801851-87-5 | 21339-55-9[1] |
Mechanism of Action
Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[4] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic.[1][5] The IDO1 enzyme is responsible for the catabolism of the essential amino acid tryptophan into kynurenine (B1673888). In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.
Indoximod's mechanism is multifaceted:
-
mTORC1 Pathway Activation : In conditions of low tryptophan, the mTORC1 signaling pathway is suppressed, leading to T-cell anergy. Indoximod, by mimicking tryptophan, generates a "tryptophan sufficiency" signal that reactivates mTORC1, thereby restoring T-cell proliferation and effector functions.[2][6]
-
Aryl Hydrocarbon Receptor (AhR) Modulation : Kynurenine, the product of IDO1 activity, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in T-cells can promote the differentiation of immunosuppressive regulatory T-cells (Tregs). Indoximod can modulate AhR signaling, inhibiting the transcription of FOXP3 (a key transcription factor for Tregs) and increasing the transcription of RORC, which favors the differentiation of pro-inflammatory T helper 17 (Th17) cells.[2][3][7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity and mechanism of action of Indoximod and its analogs.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 in a cellular context by measuring the production of kynurenine.
Objective: To determine the inhibitory effect of a compound on IDO1 activity in cells.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells).[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression.[8][9]
-
This compound or other test compounds.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
IDO1 Induction: Add IFNγ to the cell culture medium at a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the IFNγ-containing medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[9]
-
Kynurenine Measurement: a. Carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9] b. Add 35 µL of 6.1 N TCA to each well to precipitate proteins.[9] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9] d. Centrifuge the plate to pellet the precipitated protein.[9] e. Transfer 50 µL of the clear supernatant to a new 96-well plate.[9] f. Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[9] g. Measure the absorbance at 480 nm using a microplate reader.[9]
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Determine the kynurenine concentration in each sample from the standard curve and calculate the percentage of IDO1 inhibition relative to the vehicle control.
In Vitro T-Cell Proliferation Assay
This assay assesses the ability of a compound to reverse IDO1-mediated suppression of T-cell proliferation.
Objective: To measure the effect of this compound on T-cell proliferation in the presence of IDO-expressing cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.[10]
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Complete RPMI-1640 medium.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
T-Cell Labeling: Isolate PBMCs and label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Assay Setup: a. Coat a 96-well U-bottom plate with anti-CD3 antibody.[10] b. Prepare a co-culture of IDO-expressing cancer cells (pre-treated with IFNγ as in Protocol 1) and the labeled T-cells. c. Add soluble anti-CD28 antibody to the co-culture. d. Add serial dilutions of this compound or other test compounds to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO₂.[11]
-
Flow Cytometry Analysis: a. Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). b. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the dilution of the cell proliferation dye in the T-cell populations. A decrease in fluorescence intensity indicates cell division. Quantify the percentage of proliferated T-cells in each condition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways influenced by Indoximod.
Caption: Overview of Indoximod's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Indoximod used for? [synapse.patsnap.com]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Deuterated Tryptophan Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of deuterated tryptophan analogs. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis methodologies, analytical techniques, and biological significance of these compounds. The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), offers a powerful tool to modulate the physicochemical and pharmacological properties of tryptophan and its derivatives, opening new avenues in drug discovery and metabolic research.
Introduction to Deuterated Tryptophan Analogs
Tryptophan is an essential amino acid that serves as a crucial precursor for the biosynthesis of several key signaling molecules, including serotonin (B10506), melatonin, and kynurenine (B1673888).[1][2] Its metabolic pathways are intricately linked to a variety of physiological and pathological processes, making it a prime target for therapeutic intervention. The introduction of deuterium at specific positions within the tryptophan molecule can significantly alter its metabolic fate and biological activity. This "deuterium effect" primarily stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[3] This can lead to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and reduced off-target effects of drug candidates.
Key Metabolic Pathways of Tryptophan
Tryptophan metabolism is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole (B1671886) pathway. Understanding these pathways is critical for designing and evaluating deuterated tryptophan analogs.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan catabolism, processing over 95% of dietary tryptophan.[2] It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4] This pathway produces several neuroactive metabolites, and its dysregulation is implicated in various neurological and inflammatory disorders.
The Serotonin Pathway
A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, sleep, and appetite.[1] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH).
Synthesis of Deuterated Tryptophan Analogs
Several methods have been developed for the synthesis of deuterated tryptophan analogs, broadly categorized into chemical and enzymatic approaches.
Chemical Synthesis
Chemical methods offer versatility in introducing deuterium at specific positions. A common approach involves metal-catalyzed hydrogen-deuterium exchange reactions.
A practical method for the deuteration of tryptophan involves a Pt/C-catalyzed hydrogen-deuterium exchange reaction in deuterium oxide (D₂O).[5][6] This method can achieve high levels of deuteration, particularly at the backbone. However, a significant drawback is the potential for racemization at the chiral α-carbon, leading to a mixture of D- and L-isomers.[5]
Table 1: Quantitative Data for Pt/C-Catalyzed Deuteration of Tryptophan
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Catalyst | Platinum on Carbon (Pt/C) | [5] |
| Solvent | 2-propanol / D₂O | [5] |
| Temperature | 170 °C | [5] |
| Deuteration Levels | ||
| Backbone Deuteration | 93.3% | [5] |
| Average Incorporation | 73.1% | [5] |
| Racemization | ||
| D:L Isomer Ratio | Approximately 1:1 | [5] |
A more selective method for introducing deuterium at the C-2 position of the indole ring involves a sequential Iridium-catalyzed C-H borylation followed by a C-2-deborylative deuteration.[3][7] This late-stage functionalization approach allows for the precise installation of deuterium.
Table 2: Yields for Iridium-Catalyzed Synthesis of 2-D-L-Tryptophan
| Reaction Step | Product | Yield | Reference |
| Ir-catalyzed C-2-deborylative deuteration | Methyl (tert-butoxycarbonyl)-L-tryptophanate-2-D | 82% | [3] |
Enzymatic Synthesis
Enzymatic methods offer high regio- and stereoselectivity for the synthesis of deuterated tryptophan analogs, often avoiding the issue of racemization.[8] Tryptophan synthase and its variants are commonly employed for this purpose.
Table 3: Quantitative Data for Enzymatic Synthesis of Tryptophan Analogs
| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Engineered TrpB from Thermotoga maritima | 4-cyanoindole + Serine | 4-Cyanotryptophan | 78% | >99% | [9] |
| L-amino acid deaminase & D-aminotransferase | L-5-Br-tryptophan | D-5-Br-tryptophan | 49% | 92% | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of deuterated tryptophan analogs.
General Workflow for Synthesis and Analysis
The general workflow for preparing and characterizing deuterated tryptophan analogs involves synthesis, purification, and subsequent analysis to confirm deuteration and purity.
Protocol for Pt/C-Catalyzed Deuteration of Tryptophan[5]
-
Reaction Setup: In a high-pressure vessel, combine L-tryptophan (1 g), Pt/C catalyst (3 wt% Pt, 0.40 g), 2-propanol (4 mL), and D₂O (40 mL).
-
Reaction: Heat the mixture to 170 °C and stir continuously for 24 hours.
-
Work-up: After cooling to room temperature, remove the Pt/C catalyst by filtration through Celite, followed by filtration through a 0.22 µm filter.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated tryptophan.
-
Purification: Wash the crude product with ethanol (B145695) to remove impurities.
Protocol for Chiral HPLC Separation of D/L-Tryptophan[1]
-
Sample Preparation: Dissolve the deuterated tryptophan sample in water to a concentration of approximately 20 mM. Heat to 90 °C to ensure complete dissolution. Dilute the stock solution 100-fold with the mobile phase.
-
HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Column: Employ a chiral column suitable for amino acid enantioseparation.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (39:39:22 v/v/v) supplemented with 40 mM formic acid and 20 mM diethylamine.
-
Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Analysis: Inject 1 µL of the prepared sample. The D- and L-enantiomers will be separated based on their retention times.
Protocol for NMR Analysis of Deuteration Level[1]
-
Sample Preparation: Dissolve 5-25 mg of the deuterated tryptophan analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean 5 mm NMR tube.[4][10]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]
-
NMR Acquisition: Record ¹H and ²H NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Determine the degree of deuterium incorporation by comparing the integration of the proton signals in the deuterated sample to those of a non-deuterated standard. The decrease in the intensity of specific proton signals corresponds to the level of deuteration at those positions.
Conclusion
The synthesis and application of deuterated tryptophan analogs represent a burgeoning field with significant potential in drug development and biomedical research. Chemical methods, such as Pt/C- and Ir-catalyzed reactions, offer versatile routes to a range of deuterated analogs, while enzymatic approaches provide unparalleled selectivity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists working in this area. As synthetic methodologies and analytical techniques continue to advance, the strategic use of deuterium labeling in tryptophan and other bioactive molecules is poised to deliver the next generation of therapeutics with enhanced safety and efficacy profiles.
References
- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-D- L-Tryptophan by Sequential Ir-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
(S)-Indoximod-d3: A Technical Guide for Immunometabolism Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Indoximod-d3 is the deuterated form of (S)-Indoximod, an orally active small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors of IDO1, (S)-Indoximod acts as a tryptophan mimetic, thereby circumventing the immunosuppressive effects of tryptophan catabolism by activating the mTORC1 signaling pathway. This unique mechanism of action positions this compound as a valuable tool for research in immunometabolism, particularly in the context of cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and its Target: The IDO Pathway
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. By catabolizing the essential amino acid tryptophan, IDO1 creates a local microenvironment depleted of tryptophan and enriched in its metabolites, collectively known as kynurenines. This has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and the promotion of regulatory T cell (Treg) function.[1][2] Many tumors exploit this pathway to evade immune surveillance.[3][4]
This compound, as a stable isotope-labeled version of (S)-Indoximod (also known as D-1MT), offers a valuable tool for pharmacokinetic and metabolic studies.[5] The core therapeutic hypothesis is that by inhibiting the IDO pathway, (S)-Indoximod can restore anti-tumor immunity.
Mechanism of Action: A Tryptophan Mimetic Activating mTORC1
(S)-Indoximod's mechanism of action is distinct from that of direct IDO1 enzymatic inhibitors. It does not directly bind to and inhibit the IDO1 enzyme. Instead, it functions as a tryptophan mimetic. In conditions of tryptophan scarcity induced by IDO1 activity, (S)-Indoximod is interpreted by the cell as a tryptophan sufficiency signal. This leads to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][6] The activation of mTORC1 reverses the anergic state of T cells, restoring their proliferative capacity and effector functions.[7][8]
Caption: Signaling pathway of this compound in T cells.
Quantitative Data
The following tables summarize key quantitative data for (S)-Indoximod from in vitro and in vivo studies. Data for the deuterated form, this compound, is primarily for use as an internal standard in pharmacokinetic analyses and is not typically assessed for efficacy.
Table 1: In Vitro Activity of (S)-Indoximod
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (mTORC1 Suppression Relief) | ~70 nM | Cells subjected to IDO/TDO-mediated tryptophan depletion. | [4][6] |
| EC50 (T Cell Proliferation Restoration) | 23.2 µM (95% CI: 14.6-36.7 µM) | Co-culture of CD8+ T cells with TDO-expressing SW48 cells. | [1] |
| EC50 (T Cell Proliferation Restoration) | 41.4 µM (95% CI: 31.1-55.4 µM) | CD8+ T cells in media conditioned by TDO-expressing SW48 cells. | [1] |
Table 2: Preclinical Pharmacokinetics of Indoximod
| Species | Dosing Regimen | Cmax | Tmax | AUC | Bioavailability | Reference |
| Mouse | Not specified | Not specified | Not specified | Not specified | >5-fold increase with NLG802 prodrug vs. Indoximod | [1] |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Table 3: Clinical Pharmacokinetics of Indoximod (Phase I)
| Parameter | Value | Dosing Regimen | Reference |
| Cmax | ~12 µM | 2000 mg twice daily | [9][10] |
| Tmax | 2.9 hours | Not specified | [3][9] |
| Half-life (t1/2) | 10.5 hours | Not specified | [3][9] |
Table 4: In Vivo Efficacy of Indoximod
| Cancer Model | Treatment Regimen | Outcome | Reference |
| B16 Murine Melanoma | Combination with immune checkpoint therapy | Improved tumor response | [3][4] |
| MMTV-neu Mouse Model (Breast Cancer) | Combination with paclitaxel | Significant tumor regression compared to either agent alone. | [7] |
| Metastatic Melanoma (Clinical Trial) | Combination with Pembrolizumab | Overall Response Rate (ORR): 53%, Complete Response (CR): 18% | [3] |
| Metastatic Pancreatic Cancer (Clinical Trial) | Combination with Gemcitabine and Nab-paclitaxel | Overall Response Rate (ORR): 46.2% | [11] |
Note: Specific percentages of tumor growth inhibition (TGI) from preclinical studies are not consistently reported in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of (S)-Indoximod.
T Cell Proliferation Assay
This assay measures the ability of (S)-Indoximod to restore the proliferation of T cells that are suppressed by IDO-expressing cells.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
Preliminary Investigation of (S)-Indoximod-d3: A Technical Guide to its Anticipated Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indoximod-d3 is the deuterated stable isotope-labeled analog of (S)-Indoximod. While specific biological activity data for this compound is not extensively available in current literature, this document provides a preliminary investigation based on the known biological activities of its non-deuterated counterpart, (S)-Indoximod, and the clinically more studied D-isomer, Indoximod. Deuteration is a common strategy in drug development to potentially alter pharmacokinetic and metabolic profiles[1]. This guide outlines the anticipated mechanism of action, relevant signaling pathways, and detailed experimental protocols for the biological evaluation of this compound.
Introduction: Indoximod and the IDO Pathway
Indoleamine 2,3-dioxygenase (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway[2][3]. In the context of oncology, IDO1 has been identified as a critical immune checkpoint. Many human cancers overexpress IDO1, leading to a depletion of tryptophan in the tumor microenvironment and the production of immunosuppressive kynurenine metabolites[2][4]. This creates an immunosuppressive milieu that allows tumor cells to evade the host immune system by inhibiting T-cell proliferation and function[3][5].
Indoximod (the D-isomer of 1-methyl-tryptophan) is an orally active IDO pathway inhibitor that has been investigated in numerous clinical trials for various cancers, including melanoma, glioblastoma, and prostate cancer[6][7][8]. Unlike direct enzymatic inhibitors of IDO1, Indoximod acts as a tryptophan mimetic[2][4][9]. It functions downstream of IDO1 to counteract the effects of tryptophan depletion, thereby restoring T-cell proliferation and function[4][10][11]. (S)-Indoximod, the L-isomer, is also known to inhibit the IDO pathway[1][12].
This compound, as a deuterated version of (S)-Indoximod, is expected to share the same fundamental mechanism of action. The primary rationale for deuteration is often to improve the metabolic profile and pharmacokinetic properties of a drug candidate[1].
Anticipated Mechanism of Action of this compound
Based on the known mechanism of Indoximod and (S)-Indoximod, the biological activity of this compound is anticipated to revolve around the modulation of the IDO pathway and its downstream effects on immune cells.
Tryptophan Mimetic and mTORC1 Reactivation
The primary mechanism of Indoximod is not direct enzymatic inhibition of IDO1 but rather its role as a tryptophan mimetic. In an environment where IDO1 is active and tryptophan is depleted, Indoximod is thought to generate a "tryptophan sufficiency" signal. This signal stimulates the mTORC1 signaling pathway, a key regulator of cell growth and proliferation that is normally suppressed under conditions of amino acid starvation[2][4][11]. By reactivating mTORC1, Indoximod is expected to rescue T-cells from the immunosuppressive effects of tryptophan depletion, thereby restoring their proliferative capacity[10][11].
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Kynurenine, the product of tryptophan catabolism by IDO1, is a ligand for the aryl hydrocarbon receptor (AhR). Activation of AhR in T-cells can promote the differentiation of immunosuppressive regulatory T-cells (Tregs). Indoximod has been shown to modulate AhR signaling, favoring the differentiation of pro-inflammatory Th17 cells over Tregs[4][10]. This shift in T-cell differentiation further contributes to a more robust anti-tumor immune response.
The following diagram illustrates the proposed signaling pathway of Indoximod, which is expected to be the same for this compound.
Caption: Proposed signaling pathway of this compound in the tumor microenvironment.
Experimental Protocols for Biological Activity Assessment
A thorough investigation of the biological activity of this compound would involve a series of in vitro assays to confirm its mechanism of action and quantify its potency.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Objective: To determine if this compound directly inhibits the IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the recombinant IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in the potassium phosphate buffer.
-
Incubation: Add the serially diluted this compound or control compounds to the reaction mixture and incubate at room temperature.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Add DMAB solution to each well. This solution reacts with the kynurenine produced by IDO1 to form a yellow-colored product.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into cell permeability and activity against the endogenously expressed enzyme.
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular environment.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells)[3][13]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound (test compound)
-
Known IDO1 inhibitor (positive control)
-
Reagents for kynurenine detection (as in the cell-free assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the cells and incubate.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the TCA and DMAB method as described above.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
The following diagram illustrates the general workflow for these in vitro assays.
Caption: General experimental workflow for in vitro evaluation of this compound.
T-Cell Proliferation Assay
This assay is crucial to confirm the functional consequence of IDO pathway inhibition, which is the restoration of T-cell proliferation.
Objective: To determine if this compound can rescue T-cell proliferation from IDO-mediated suppression.
Materials:
-
IDO1-expressing cancer cells (as above)
-
Human T-cells (e.g., from peripheral blood mononuclear cells, PBMCs, or a T-cell line like Jurkat)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)
-
This compound
-
Reagents for measuring cell proliferation (e.g., BrdU or ³H-thymidine incorporation, or a fluorescent dye like CFSE)
-
Co-culture compatible medium
Procedure:
-
Co-culture Setup: Co-culture the IDO1-expressing cancer cells with activated T-cells.
-
Compound Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the co-culture for a period sufficient to allow for T-cell proliferation (typically 48-72 hours).
-
Proliferation Measurement: Measure T-cell proliferation using a standard method.
-
Data Analysis: Determine the EC50 value, which is the concentration of this compound that restores 50% of the maximal T-cell proliferation.
Data Presentation
The quantitative data generated from the aforementioned assays should be summarized in a clear and structured format for easy comparison.
| Assay | Parameter | This compound | Positive Control (e.g., Epacadostat) |
| Cell-Free IDO1 Enzymatic Assay | IC50 (µM) | To be determined | Expected in nM range |
| Cell-Based IDO1 Functional Assay | IC50 (µM) | To be determined | Expected in nM-low µM range |
| T-Cell Proliferation Assay | EC50 (µM) | To be determined | Expected in low µM range |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Conclusion and Future Directions
This technical guide provides a framework for the preliminary investigation of the biological activity of this compound. Based on the well-documented mechanism of Indoximod, it is anticipated that this compound will function as an IDO pathway inhibitor by acting as a tryptophan mimetic, leading to the reactivation of mTORC1 and the modulation of AhR signaling in T-cells. The detailed experimental protocols provided herein will enable researchers to systematically evaluate these hypotheses and quantify the potency of this compound.
Future studies should also include pharmacokinetic and metabolic profiling of this compound to determine if deuteration has conferred any advantages over the non-deuterated compound. In vivo studies in relevant animal models of cancer will be essential to assess the anti-tumor efficacy and safety profile of this compound, both as a monotherapy and in combination with other immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is Indoximod used for? [synapse.patsnap.com]
- 8. alexslemonade.org [alexslemonade.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
- 12. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-Indoximod-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(S)-Indoximod-d3 is the deuterium-labeled version of (S)-Indoximod (also known as 1-Methyl-L-tryptophan). The deuteration provides a means for metabolic tracking and is not expected to significantly alter its biological activity. Therefore, the following protocols are based on the established use of (S)-Indoximod and are directly applicable to this compound.
(S)-Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a key regulator of immune responses. Unlike direct enzymatic inhibitors, (S)-Indoximod acts downstream by mimicking tryptophan, thereby activating the mTORC1 signaling pathway which is often suppressed by IDO activity in the tumor microenvironment. It also modulates the Aryl Hydrocarbon Receptor (AhR), influencing T-cell differentiation. These actions reverse the immunosuppressive effects of tryptophan depletion, enhancing anti-tumor immunity.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ |
| Molecular Weight | 221.28 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C or -80°C for long-term stability[1] |
| Purity | ≥98% |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Cell Type | Assay | Recommended Concentration Range | Incubation Time | Reference |
| Human T-cells | Proliferation Assay | 10 - 100 µM | 24 - 72 hours | [2] |
| Human Dendritic Cells | Cytokine Production/IDO Expression | 50 - 200 µM | 24 - 48 hours | [3] |
| Mouse T-cells | Proliferation Assay | 10 - 100 µM | 24 - 72 hours | [3] |
| Cancer Cell Lines (e.g., Melanoma, Glioblastoma) | Co-culture with Immune Cells | 50 - 200 µM | 48 - 96 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
(S)-Indoximod has poor solubility in commonly used solvents like DMSO. The following protocol is a recommended procedure to prepare a stock solution.
Materials:
-
This compound powder
-
Sterile deionized water
-
1 M HCl
-
1 M NaOH
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile deionized water.
-
Adjust the pH to 2 with 1 M HCl and vortex until the powder is fully dissolved.[5]
-
Neutralize the solution to pH 7.2-7.4 with 1 M NaOH.
-
Bring the solution to the final desired volume with sterile deionized water to achieve a stock concentration of 1-10 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: T-Cell Proliferation Assay in the Presence of IDO-Expressing Cells
This protocol is designed to assess the ability of this compound to reverse the suppression of T-cell proliferation mediated by IDO-expressing cells.
Materials:
-
Human or mouse T-cells (e.g., purified from PBMCs or splenocytes)
-
IDO-expressing cells (e.g., IFN-γ stimulated dendritic cells or certain tumor cell lines)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
This compound stock solution
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
Procedure:
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Seed the IDO-expressing cells in a 96-well plate at an appropriate density and stimulate with IFN-γ (if necessary) for 24 hours to induce IDO expression.
-
Add the CFSE-labeled T-cells to the wells containing the IDO-expressing cells at a suitable effector-to-target ratio (e.g., 10:1).
-
Add T-cell activation stimuli to the co-culture.
-
Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Harvest the T-cells and analyze CFSE dilution by flow cytometry to determine proliferation. Alternatively, if using [³H]-thymidine, add it for the final 18 hours of culture and measure incorporation using a scintillation counter.
Protocol 3: Western Blot Analysis of mTORC1 Pathway Activation
This protocol assesses the effect of this compound on the activation of the mTORC1 signaling pathway in T-cells under tryptophan-depleted conditions.
Materials:
-
Purified T-cells
-
Tryptophan-free RPMI-1640 medium
-
Complete RPMI-1640 medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-S6 ribosomal protein (a downstream target of mTORC1) and total S6 ribosomal protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture purified T-cells in tryptophan-free RPMI-1640 medium for 2-4 hours to mimic tryptophan depletion.
-
Treat the cells with this compound (e.g., 50 µM) for 1-2 hours. Include a control group with cells in complete RPMI-1640 medium and another in tryptophan-free medium without treatment.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6 and total S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-S6 to total S6.
Mandatory Visualization
Caption: Signaling pathway of this compound in overcoming IDO1-mediated immunosuppression.
Caption: Experimental workflow for the T-cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
(S)-Indoximod-d3 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod-d3 is the deuterium-labeled version of (S)-Indoximod, a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1] The IDO1 enzyme is a key regulator of immune responses and is often overexpressed in tumor cells, leading to an immunosuppressive microenvironment.[2] By inhibiting the IDO1 pathway, (S)-Indoximod and its deuterated analog can help to restore T-cell function and enhance anti-tumor immunity.[3][4] this compound is a valuable tool for researchers studying cancer immunotherapy and the metabolic regulation of immune cells. Deuterium labeling can also be useful in pharmacokinetic and metabolic studies.[1]
This document provides detailed information on the solubility of this compound, protocols for its use in in-vitro experiments, and an overview of its mechanism of action.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-Methyl-L-tryptophan-d3 |
| Synonyms | (S)-NLG-8189-d3 |
| CAS Number | 1801851-87-5 |
| Molecular Formula | C12H11D3N2O2 |
| Molecular Weight | 221.27 g/mol [1][5] |
| Appearance | White to light yellow solid[1] |
Solubility Data
The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. Below is a summary of its solubility in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 4.81 | 21.74 | Ultrasonic and warming may be required. Adjusting pH to 4 with HCl and heating to 60°C can aid dissolution. The use of new, non-hygroscopic DMSO is recommended.[1] |
| Ethanol | Data not available | Data not available | Based on the solubility of similar organic molecules, it is expected to have some solubility. |
| Methanol | Data not available | Data not available | Based on the solubility of similar organic molecules, it is expected to have some solubility. |
| Acetonitrile (B52724) | Data not available | Data not available | Based on the solubility of similar organic molecules, it is expected to have some solubility. |
| Water | Sparingly soluble | Sparingly soluble | To enhance aqueous solubility, a stock solution in an organic solvent can be diluted into aqueous buffers or isotonic saline. |
Handling and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity.
Powder:
-
Store at -20°C for up to 3 years.
-
Store at 4°C for up to 2 years.
In Solvent:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution, you will need 2.21 mg of this compound (Molecular Weight = 221.27 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If the compound does not dissolve completely, sonicate the solution for 10-15 minutes or warm it in a water bath at a temperature not exceeding 60°C.
-
Once the solution is clear, aliquot it into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
In Vitro IDO1 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of this compound on IDO1. The assay measures the production of kynurenine (B1673888), a downstream metabolite of tryptophan, in cells with induced IDO1 expression.
Materials:
-
HeLa or other suitable cancer cell line that expresses IDO1 upon stimulation
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: IDO1 Induction
-
Add 50 µL of medium containing IFNγ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Include wells without IFNγ as a negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Day 3: Inhibitor Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the inhibitor dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
Day 5: Kynurenine Measurement
-
Collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling Pathway
(S)-Indoximod is not a direct enzymatic inhibitor of IDO1.[6][7] Instead, it acts as a tryptophan mimetic, effectively signaling tryptophan sufficiency to the cell even in a tryptophan-depleted environment created by IDO1 activity.[4][6] This action counteracts the downstream effects of IDO1, primarily by stimulating the mTORC1 signaling pathway, which is a crucial regulator of T-cell proliferation and function.[2][6]
Workflow for In Vitro IDO1 Inhibition Assay
Caption: Workflow for the in vitro IDO1 inhibition assay.
This compound Signaling Pathway
Caption: this compound mechanism of action in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. che.zju.edu.cn [che.zju.edu.cn]
- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of (S)-Indoximod-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for (S)-Indoximod-d3, a deuterated stable isotope of (S)-Indoximod. (S)-Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a key target in immuno-oncology research.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Compound Information and Properties
This compound is the deuterium-labeled version of (S)-Indoximod, often used as a tracer for quantitation in drug development and metabolic studies.[1] Its physical and chemical properties are summarized below.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility (in vitro) | DMSO: 4.81 mg/mL (21.74 mM) | [1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C |[1] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1. Materials and Equipment
-
This compound powder (CAS No. 1801851-87-5)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the compound and solvent for complete safety information.
2.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.21 mg of the compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mM x 0.001 L x 221.27 g/mol = 2.21 mg
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For 2.21 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Note: The use of newly opened, high-purity DMSO is critical, as hygroscopic (water-absorbed) DMSO significantly reduces the solubility of the compound.[1]
-
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes. Due to the compound's limited solubility, additional steps are required for complete dissolution[1]:
-
Sonication: Place the tube in a water bath sonicator for 10-15 minutes.
-
Warming: If the solution is not yet clear, gently warm it in a water bath at up to 60°C.
-
pH Adjustment (if required): For complete solubilization in DMSO, some protocols suggest adjusting the pH to 4 with HCl, though this is more commonly cited for aqueous solutions.[1] For most cell-based assays, direct dissolution in DMSO with warming and sonication is sufficient.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action: IDO Pathway Inhibition
(S)-Indoximod and its deuterated form are inhibitors of the indoleamine 2,3-dioxygenase (IDO1) pathway. IDO1 is an enzyme that catabolizes the essential amino acid L-tryptophan (Trp) into kynurenine.[2][3] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion, which suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby enabling tumor immune evasion.[3][4]
Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic.[3][5] It counteracts the effects of tryptophan starvation by providing a "Trp sufficiency" signal that reactivates the mTORC1 signaling pathway in T cells.[2][3][4] This reactivation restores T cell function and proliferation, reversing the immunosuppressive effects mediated by IDO1.[4]
The diagram below outlines this signaling pathway.
Caption: Indoximod's Mechanism of Action on the IDO1-mTORC1 Axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Detection of (S)-Indoximod-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod is an orally administered small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic pathway that regulates immune responses. Tumors can exploit the IDO pathway to create an immunosuppressive microenvironment, thereby evading immune destruction. (S)-Indoximod and its deuterated analogue, (S)-Indoximod-d3, are crucial tools in the research and development of novel cancer immunotherapies.
This compound serves as an ideal internal standard for the quantitative analysis of (S)-Indoximod in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and potential matrix-induced ion suppression or enhancement.
This document provides detailed application notes and protocols for the detection and quantification of (S)-Indoximod using this compound as an internal standard via LC-MS/MS.
Signaling Pathway of (S)-Indoximod
(S)-Indoximod acts as a tryptophan mimetic. In the tumor microenvironment, the enzyme Indoleamine 2,3-dioxygenase (IDO) or Tryptophan-2,3-dioxygenase (TDO) is often overexpressed, leading to the depletion of the essential amino acid tryptophan. This tryptophan depletion suppresses the anti-tumor activity of T-lymphocytes by inhibiting the mTORC1 signaling pathway. (S)-Indoximod counters this immunosuppressive effect by providing a tryptophan sufficiency signal to mTORC1, leading to its reactivation and subsequent T-cell proliferation and effector function. Additionally, (S)-Indoximod can modulate the Aryl Hydrocarbon Receptor (AhR), further influencing T-cell differentiation and function.[1]
Caption: Signaling pathway of (S)-Indoximod in T-cells.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting (S)-Indoximod from plasma samples.
Materials:
-
Blank control plasma (K2EDTA as anticoagulant)
-
(S)-Indoximod and this compound reference standards
-
Acetonitrile (B52724) (ACN), HPLC grade, containing 0.1% formic acid
-
Reagent-grade water
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Prepare stock solutions of (S)-Indoximod and this compound in methanol.
-
Spike blank plasma with (S)-Indoximod to create calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
UHPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent)
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent)
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for (S)-Indoximod and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| (S)-Indoximod | 219.1 | 158.1 | 25 | 80 |
| This compound | 222.1 | 161.1 | 25 | 80 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for (S)-Indoximod is its [M+H]+, with a molecular weight of 218.25 g/mol .[2][3][4][5] The d3-labeled internal standard will have a +3 Da shift. The product ions are proposed based on the common fragmentation pattern of tryptophan derivatives, which often involves the loss of the carboxylic acid group and parts of the amino acid side chain.
Experimental Workflow
The overall workflow for the quantitative analysis of (S)-Indoximod in plasma is depicted below.
Caption: Workflow for the bioanalysis of (S)-Indoximod.
Data Presentation
The quantitative data should be summarized in tables for clear comparison and evaluation of the method's performance.
Table 4: Calibration Curve for (S)-Indoximod in Plasma
| Concentration (ng/mL) | Peak Area Ratio ((S)-Indoximod / this compound) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Table 5: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | Example Value | Example Value | Example Value |
| Low QC | 3 | Example Value | Example Value | Example Value |
| Mid QC | 150 | Example Value | Example Value | Example Value |
| High QC | 750 | Example Value | Example Value | Example Value |
Conclusion
The provided protocols and mass spectrometry settings offer a robust starting point for the development and validation of a bioanalytical method for the quantification of (S)-Indoximod in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with the sensitivity and selectivity of tandem mass spectrometry will enable accurate and reliable measurements to support pharmacokinetic and pharmacodynamic studies in the development of this promising cancer immunotherapy agent. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical or preclinical study samples.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Indoximod | C12H14N2O2 | CID 405012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Indoximod
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental design and pharmacokinetic (PK) analysis of Indoximod (1-Methyl-D-tryptophan), an orally administered inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The protocols herein describe a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indoximod in plasma, suitable for both preclinical and clinical research. This guide is intended to assist researchers, scientists, and drug development professionals in designing and executing pharmacokinetic studies of Indoximod.
Introduction
Indoximod is an immunometabolic agent that functions as an inhibitor of the IDO pathway, which is implicated in tumor-mediated immunosuppression[1][2]. The enzyme indoleamine 2,3-dioxygenase (IDO1) catabolizes the essential amino acid tryptophan into kynurenine[3][4]. In the tumor microenvironment, tryptophan depletion and kynurenine (B1673888) accumulation suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance[3].
Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic. It reverses the downstream effects of IDO activation by stimulating the mTORC1 signaling pathway, which is suppressed by tryptophan depletion[4][5][6]. This mechanism of action restores T cell proliferation and function within the tumor microenvironment. Given its role as an immunomodulatory agent, a thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing strategies and evaluating its efficacy in combination with other cancer therapies.
Mechanism of Action: The Kynurenine Pathway
The catabolism of tryptophan through the kynurenine pathway is a key mechanism of immune regulation. Over 95% of tryptophan metabolism in mammals occurs via this pathway[5]. In cancer, tumor cells and antigen-presenting cells can upregulate IDO1, leading to a localized depletion of tryptophan and an accumulation of kynurenine. This metabolic shift creates an immunosuppressive microenvironment. Indoximod, by mimicking tryptophan, counteracts the suppressive signals on mTORC1, thereby restoring immune cell function.
Experimental Design for Pharmacokinetic Studies
A well-designed pharmacokinetic study is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Indoximod.
Preclinical Studies (Rodent Models)
-
Objective: To determine key PK parameters such as bioavailability, Cmax, Tmax, AUC, and half-life in a preclinical setting.
-
Study Design:
-
Animals: Male and female mice or rats.
-
Groups:
-
Intravenous (IV) administration (e.g., 1-5 mg/kg) for bioavailability assessment.
-
Oral (PO) administration at various dose levels (e.g., 10, 50, 200 mg/kg).
-
-
Sample Collection: Serial blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Matrix: Plasma (collected in EDTA or heparin tubes).
-
Clinical Studies (Human Subjects)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of Indoximod in humans.
-
Study Design:
-
Phase I Trials: Typically involve dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Dosing: Oral administration, with doses ranging from 200 mg to 2000 mg, often administered twice daily (BID)[7][8].
-
Sample Collection: Serial blood samples collected at specified time points pre- and post-dose to capture the full PK profile.
-
Matrix: Human plasma.
-
Detailed Experimental Protocols
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is based on the protein precipitation method, which is robust and widely applicable for small molecules in plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. forensicrti.org [forensicrti.org]
- 7. researchgate.net [researchgate.net]
- 8. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Indoximod-d3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod-d3 is a deuterated analog of Indoximod, an orally bioavailable small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 pathway is a critical immune checkpoint that is often exploited by tumors to create an immunosuppressive microenvironment, thereby evading immune destruction. By inhibiting this pathway, Indoximod and its analogs aim to restore and enhance anti-tumor immune responses. Preclinical and clinical studies have shown that combining IDO1 pathway inhibitors with traditional chemotherapy agents can lead to synergistic anti-tumor effects.[1][2] This document provides detailed application notes and protocols for utilizing this compound in combination with chemotherapy agents in preclinical research settings.
Mechanism of Action
Indoximod does not directly inhibit the IDO1 enzyme but rather acts downstream as a tryptophan mimetic.[3] The catabolism of tryptophan by IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of metabolites like kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thus dampening the anti-tumor immune response.[3][4] Indoximod counteracts this by reactivating the mTORC1 signaling pathway in immune cells, which is typically suppressed by tryptophan scarcity.[5][6] This reactivation promotes T cell proliferation and effector function. Additionally, Indoximod can modulate the aryl hydrocarbon receptor (AhR), further influencing T cell differentiation and reducing the immunosuppressive effects of kynurenine.[6][7]
The combination of this compound with chemotherapy is based on the rationale that chemotherapy-induced cancer cell death can release tumor antigens, a process that can be rendered more effective in the presence of a robust anti-tumor immune response facilitated by IDO1 pathway inhibition.
Signaling Pathways
The following diagram illustrates the IDO1 pathway and the mechanism of action of Indoximod.
Caption: IDO1 pathway and Indoximod's mechanism of action.
Quantitative Data from Clinical Trials
The following tables summarize data from key clinical trials investigating Indoximod in combination with chemotherapy.
Table 1: Indoximod in Combination with Temozolomide for Malignant Brain Tumors
| Clinical Trial ID | Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| NCT02052648 | I/II | Adult patients with temozolomide-refractory primary malignant brain tumors | Indoximod (600, 1000, or 1200 mg twice daily) + Temozolomide | Combination was well-tolerated. Phase 2 ongoing to determine efficacy. | [4][8] |
| NCT02502708 | I | Children with recurrent brain tumors or newly diagnosed DIPG | Indoximod + Temozolomide (200 mg/m²/day x 5 days in 28-day cycles) | Well-tolerated. Median OS of 13.3 months for recurrent disease and 14.4 months for DIPG. | [9][10] |
Table 2: Indoximod in Combination with Gemcitabine and Nab-Paclitaxel for Metastatic Pancreatic Cancer
| Clinical Trial ID | Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| NCT02077881 | II | Patients with metastatic pancreatic cancer | Indoximod (1200mg BID) + Gemcitabine (1000mg/m²) + Nab-Paclitaxel (125mg/m²) | Median OS of 10.9 months. ORR of 46.2%. | [11][12] |
Table 3: Indoximod in Combination with Taxane Chemotherapy for Metastatic Breast Cancer
| Clinical Trial ID | Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| NCT01792050 | II | Patients with HER2-negative metastatic breast cancer | Indoximod (1200mg BID) + Paclitaxel or Docetaxel | Did not significantly improve progression-free survival compared to placebo. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Chemotherapy agent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with this compound alone, the chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (medium with DMSO, if used as a solvent).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the in vitro MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify apoptosis and necrosis in cancer cells treated with this compound and a chemotherapy agent.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in culture with this compound, the chemotherapy agent, or the combination for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjpls.org [wjpls.org]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Note & Protocol: Cell-Based Assays for Measuring IDO1 Pathway Inhibition with (S)-Indoximod-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] It catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3][4] In the context of oncology, IDO1 is a key immune checkpoint.[5] Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment.[6] This enzymatic activity leads to two primary immunosuppressive effects: the depletion of local tryptophan, which is necessary for T cell proliferation, and the accumulation of kynurenine metabolites, which promote the generation of regulatory T cells (Tregs) and induce T cell anergy.[3][7]
(S)-Indoximod is the L-isomer of 1-methyl-tryptophan. Unlike direct enzymatic inhibitors, Indoximod (the D-isomer) does not bind to or inhibit the purified IDO1 enzyme.[8] Instead, it acts as a tryptophan mimetic, interfering with the downstream signaling consequences of tryptophan depletion.[9][10] Specifically, it counteracts the amino acid stress response by reactivating the mTORC1 pathway, thereby restoring T cell proliferation and function even in a low-tryptophan environment.[1][8][11] (S)-Indoximod-d3 is a deuterated stable isotope-labeled version of (S)-Indoximod, making it an ideal tool for tracer studies and quantification by mass spectrometry. This document provides detailed protocols for cell-based assays to measure the functional inhibition of the IDO1 pathway by this compound.
IDO1 Signaling Pathway and Indoximod's Mechanism of Action
The diagram below illustrates the IDO1 pathway's role in immune suppression and the unique mechanism of action of Indoximod.
Caption: IDO1 pathway leading to immunosuppression and Indoximod's downstream intervention.
Experimental Protocols
Principle of the Cell-Based Assay
The assay quantifies the functional activity of the IDO1 pathway by measuring the production of kynurenine in cell culture. Human cancer cells that express IDO1 upon stimulation (e.g., HeLa or SK-OV-3) are treated with interferon-gamma (IFN-γ) to induce IDO1 expression.[7][12] These cells are then incubated with the test compound, this compound. The amount of kynurenine secreted into the culture supernatant is measured and compared to untreated controls. A reduction in kynurenine levels indicates inhibition of the IDO1 pathway.
Experimental Workflow
The general workflow for assessing IDO1 pathway inhibition is depicted below.
Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.
Protocol 1: Colorimetric Kynurenine Detection Assay
This protocol is widely used for screening IDO1 inhibitors and relies on a colorimetric reaction to detect kynurenine.[12][13]
A. Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or SK-OV-3 (human ovarian cancer) cells.[7]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human IFN-γ
-
This compound
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde, p-DMAB), 2% (w/v) in acetic acid.[12]
-
L-Kynurenine standard
-
96-well flat-bottom cell culture plates
-
96-well plate for colorimetric reading
-
B. Experimental Procedure
-
Cell Seeding: Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
IDO1 Induction: The next day, add 50 µL of medium containing IFN-γ to achieve a final concentration of 10-100 ng/mL.[12][13] Include wells without IFN-γ as a negative control (unstimulated).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the dilutions to the appropriate wells. Include vehicle-only wells (e.g., 0.1% DMSO) as the positive control for IDO1 activity (stimulated). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[12]
-
Add 10 µL of 30% TCA to each well to precipitate proteins.[12]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[13]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.[12]
-
Add 100 µL of 2% p-DMAB reagent to each well and incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Kynurenine Detection by HPLC
This method offers higher specificity and sensitivity for quantifying tryptophan and kynurenine. It is particularly suitable for use with this compound, as mass spectrometry detection (LC-MS/MS) can distinguish the deuterated compound from its endogenous counterparts.
A. Materials and Reagents
-
All materials from Protocol 1.
-
HPLC system with a UV or diode array detector, or a mass spectrometer.
-
C18 reverse-phase column.[14]
-
Mobile Phase: e.g., 15 mM potassium phosphate (B84403) (pH 6.4) with 2.7% (v/v) acetonitrile.[14][15]
-
L-Tryptophan and L-Kynurenine standards.
B. Experimental Procedure
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1. A minimum of 1 x 10⁶ cells is recommended for accurate detection.[14]
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Precipitate proteins by adding an equal volume of 10% TCA.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.
-
Transfer the clear supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject 5-20 µL of the sample onto the C18 column.[14]
-
Run an isocratic mobile phase at a flow rate of approximately 0.8 ml/min.[14][15]
-
Detect kynurenine by absorbance at 360 nm and tryptophan at 286 nm.[14][15]
-
If using LC-MS/MS, develop a method with appropriate mass transitions for kynurenine, tryptophan, and this compound.
-
-
Data Analysis:
-
Generate standard curves for kynurenine and tryptophan to quantify their concentrations in the samples.
-
Calculate the IDO1 activity, often expressed as the kynurenine/tryptophan ratio.[16]
-
Determine the percent inhibition and IC₅₀ value as described in Protocol 1.
-
Data Presentation
Quantitative data should be summarized to compare the inhibitory effects of this compound.
Table 1: Representative Inhibition of Kynurenine Production in IFN-γ-Stimulated HeLa Cells
| This compound Conc. (µM) | Kynurenine (µM) (Mean ± SD) | % Inhibition |
| 0 (Unstimulated Control) | 0.5 ± 0.1 | N/A |
| 0 (Vehicle Control) | 15.2 ± 1.1 | 0% |
| 1 | 13.5 ± 0.9 | 11.2% |
| 5 | 10.1 ± 0.8 | 33.6% |
| 10 | 7.8 ± 0.6 | 48.7% |
| 25 | 4.2 ± 0.4 | 72.4% |
| 50 | 2.1 ± 0.3 | 86.2% |
| 100 | 1.3 ± 0.2 | 91.4% |
Note: The data presented are for illustrative purposes and should be generated empirically. The functional IC₅₀ for Indoximod's downstream effects is typically in the low micromolar range.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. fortislife.com [fortislife.com]
- 4. mdpi.com [mdpi.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Indoximod used for? [synapse.patsnap.com]
- 11. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 15. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Cell Analysis Following Indoximod Treatment using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway, which is a key mechanism of tumor-mediated immunosuppression. The IDO1 enzyme catabolizes the essential amino acid tryptophan into kynurenine (B1673888), leading to a tryptophan-depleted microenvironment that suppresses T-cell proliferation and promotes the differentiation of regulatory T-cells (Tregs), thereby dampening the anti-tumor immune response. Indoximod treatment aims to reverse this immunosuppression by restoring tryptophan levels and modulating downstream signaling pathways, ultimately enhancing T-cell-mediated anti-tumor immunity.
These application notes provide a detailed protocol for the analysis of T-cell populations using flow cytometry following Indoximod treatment. This protocol is designed to enable researchers to accurately assess the immunomodulatory effects of Indoximod on various T-cell subsets, including cytotoxic T-lymphocytes (CTLs), helper T-cells (Th), regulatory T-cells (Tregs), and Th17 cells.
Mechanism of Action of Indoximod
Indoximod's primary mechanism of action involves the inhibition of the IDO1 pathway. By blocking the conversion of tryptophan to kynurenine, Indoximod alleviates the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. This leads to several downstream effects on T-cells:
-
Reactivation of mTOR signaling: Tryptophan scarcity, induced by IDO1, inhibits the mTOR signaling pathway, which is crucial for T-cell proliferation and effector function. Indoximod treatment restores tryptophan levels, thereby reactivating mTOR signaling and promoting T-cell proliferation.[1][2][3]
-
Modulation of T-cell differentiation: Indoximod has been shown to influence the differentiation of CD4+ helper T-cells. It promotes the differentiation of pro-inflammatory Th17 cells while inhibiting the development of immunosuppressive Tregs.[1][4][5] This shift in the Th17/Treg balance contributes to a more robust anti-tumor immune response.
-
Enhanced Cytotoxic T-cell Function: By alleviating the immunosuppressive microenvironment, Indoximod enhances the proliferation and cytotoxic activity of CD8+ T-cells, which are critical for direct tumor cell killing.
Signaling Pathway
Caption: IDO1 pathway and Indoximod's mechanism of action.
Experimental Workflow
Caption: Experimental workflow for T-cell analysis.
Detailed Experimental Protocol
This protocol outlines the steps for preparing and analyzing human peripheral blood mononuclear cells (PBMCs) for changes in T-cell populations following Indoximod treatment.
1. Materials and Reagents
-
Sample: Cryopreserved or fresh human PBMCs from Indoximod-treated and control subjects.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., commercially available kits)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Compensation beads
-
Viability dye (e.g., a fixable viability stain)
-
2. Sample Preparation
-
Thawing Cryopreserved PBMCs:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed RPMI 1640 with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh media.
-
Count cells and assess viability using a hemocytometer and trypan blue or an automated cell counter.
-
-
Isolation of Fresh PBMCs:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS.
-
Count cells and assess viability.
-
3. Antibody Staining
-
Cell Preparation:
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well U-bottom plate.
-
Wash cells with 200 µL of cell staining buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
-
Viability Staining:
-
Resuspend cells in 100 µL of PBS containing a fixable viability dye according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with 200 µL of cell staining buffer.
-
-
Surface Marker Staining:
-
Prepare a master mix of surface antibodies at the predetermined optimal concentrations in cell staining buffer.
-
Resuspend the cell pellet in 50 µL of the surface antibody master mix.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with 200 µL of cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of fixation/permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash cells twice with 200 µL of permeabilization buffer.
-
-
Intracellular Marker Staining:
-
Prepare a master mix of intracellular antibodies at the predetermined optimal concentrations in permeabilization buffer.
-
Resuspend the cell pellet in 50 µL of the intracellular antibody master mix.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash cells twice with 200 µL of permeabilization buffer.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in 200 µL of cell staining buffer for acquisition on the flow cytometer.
-
4. Data Acquisition
-
Acquire samples on a properly calibrated flow cytometer.
-
Use single-stained compensation beads to set up the compensation matrix.
-
Collect a sufficient number of events (e.g., at least 100,000 live, single lymphocyte events) for robust statistical analysis.
5. Gating Strategy
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on CD3+ T-cells.
-
From the CD3+ population, identify CD4+ and CD8+ T-cell subsets.
-
Within the CD4+ population, identify Tregs (CD25+ FoxP3+) and Th17 cells (RORγt+).
-
Analyze the expression of activation and exhaustion markers on the different T-cell subsets.
Data Presentation
Table 1: Expected Changes in T-Cell Populations Following Indoximod Treatment (Hypothetical Data)
| T-Cell Subset | Marker Profile | Control Group (% of Parent Population, Mean ± SD) | Indoximod-Treated Group (% of Parent Population, Mean ± SD) | Expected Change |
| CD8+ T-cells | CD3+ CD8+ | 25.3 ± 4.1 | 35.8 ± 5.2 | Increased Proliferation |
| CD4+ Helper T-cells | CD3+ CD4+ | 45.1 ± 6.3 | 43.9 ± 5.9 | No significant change |
| Regulatory T-cells (Tregs) | CD4+ CD25+ FoxP3+ | 5.2 ± 1.1 | 2.8 ± 0.8 | Decreased |
| Th17 Cells | CD4+ RORγt+ | 1.5 ± 0.5 | 3.1 ± 0.9 | Increased |
| Activated CD8+ T-cells | CD8+ Ki-67+ | 8.7 ± 2.5 | 18.4 ± 4.3 | Increased Activation |
| Exhausted CD8+ T-cells | CD8+ PD-1+ | 30.2 ± 7.8 | 22.1 ± 6.5 | Decreased Exhaustion |
Note: This table presents hypothetical data based on the known biological effects of Indoximod. Actual results may vary depending on the experimental model and conditions.
Table 2: Suggested Antibody Panel for Flow Cytometry
| Marker | Fluorochrome | Cellular Location | Function/Rationale |
| Viability Dye | e.g., APC-Cy7 | --- | Exclude dead cells |
| CD45 | e.g., BUV395 | Surface | Pan-leukocyte marker |
| CD3 | e.g., BUV496 | Surface | Pan T-cell marker |
| CD4 | e.g., FITC | Surface | Helper T-cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Surface | Cytotoxic T-cell marker |
| CD25 | e.g., PE | Surface | Treg marker, activation marker |
| FoxP3 | e.g., Alexa Fluor 647 | Intracellular | Treg lineage-defining transcription factor |
| RORγt | e.g., PE-CF594 | Intracellular | Th17 lineage-defining transcription factor |
| Ki-67 | e.g., BV786 | Intracellular | Proliferation marker |
| PD-1 | e.g., BV605 | Surface | Exhaustion/Inhibitory marker |
| CTLA-4 | e.g., BV421 | Surface | Inhibitory receptor |
Conclusion
This comprehensive protocol provides a robust framework for the flow cytometric analysis of T-cell responses to Indoximod treatment. By carefully following these procedures, researchers can gain valuable insights into the immunomodulatory effects of Indoximod, which is crucial for its continued development as a cancer immunotherapy agent. The provided diagrams and tables serve as useful tools for understanding the underlying biology and for presenting experimental findings in a clear and concise manner.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (S)-Indoximod-d3 solubility issues
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (S)-Indoximod-d3. Given that specific solubility data for the deuterated form is limited, the information provided is based on the properties of (S)-Indoximod, which are expected to be nearly identical.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A1: This is a common phenomenon for compounds with low aqueous solubility. This compound is poorly soluble in water.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds.[2] However, when a concentrated DMSO stock is introduced into an aqueous environment, the solvent polarity increases significantly, causing the compound to "crash out" or precipitate.[2] It is crucial to ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1% for cell-based assays) to maintain cell viability and compound solubility.[2][3]
Q2: I've observed a precipitate after diluting my stock solution. What are the immediate troubleshooting steps?
A2: If you observe precipitation, you can take the following immediate actions:
-
Gentle Warming: Carefully warm your solution to 37°C. This can increase the solubility of the compound. However, avoid prolonged heating, which could lead to degradation.[2]
-
Sonication: Use a bath sonicator for 5-10 minutes to break down precipitate particles and aid in their redissolution.[2]
-
pH Adjustment: If your experimental buffer allows, adjusting the pH can significantly impact solubility for compounds with ionizable groups.[4] For (S)-Indoximod, solubility is reported in 0.1 M NaOH, suggesting that a basic pH may improve solubility.[5]
-
Vigorous Mixing: When diluting the DMSO stock, add it to the aqueous buffer (not the other way around) and mix vigorously immediately to ensure rapid and even dispersion.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of Indoximod for in vitro research.[1] However, it is noted to be insoluble in DMSO by one supplier, who recommends using fresh, anhydrous DMSO as moisture absorption can reduce solubility.[1] For certain applications, 0.1 M NaOH can also be used.[5]
Solubility Data
The following table summarizes the available solubility data for (S)-Indoximod.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 1 mg/mL[1] | ~4.58 mM | Use of fresh, anhydrous DMSO is critical as absorbed moisture can decrease solubility.[1] |
| 0.1 M NaOH | 10 mg/mL[5] | ~45.8 mM | Sonication is recommended to aid dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new bottle recommended)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: Based on the molecular weight of this compound (typically similar to Indoximod's ~218.25 g/mol , but confirm with your supplier), calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need approximately 2.18 mg.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is fully dissolved.
-
Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Stock solutions in DMSO are typically stable for up to 1 month at -20°C or 6 months at -80°C.[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium or aqueous buffer
-
Sterile tubes for serial dilutions
Procedure:
-
Intermediate Dilutions: It is often best to perform serial dilutions of your high-concentration stock in your final aqueous buffer.
-
Final Dilution: To prepare your final working concentration, add a small volume of the stock solution to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the reverse.
-
Rapid Mixing: Immediately after adding the stock, vortex or pipette the solution vigorously to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[2]
-
Final DMSO Check: Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance level for your specific cell line (typically ≤ 0.1%) and is kept consistent across all experimental conditions, including the vehicle control.[2]
Protocol 3: Recommended Formulation for In Vivo Experiments
For animal studies, a co-solvent formulation is often required to maintain solubility upon administration. The following is a commonly suggested formulation:
Preparation Method:
-
Start with a concentrated stock solution in DMSO (e.g., 2 mg/mL).[1]
-
For a 1 mL final working solution, take 50 µL of the 2 mg/mL DMSO stock and add it to 300 µL of PEG300. Mix until the solution is clear.[1]
-
To this mixture, add 50 µL of Tween 80 and mix until clear.[1]
-
Finally, add 600 µL of sterile ddH₂O (or saline/PBS) to bring the total volume to 1 mL.[1]
-
This mixed solution should be prepared fresh and used immediately for optimal results.[1]
Visual Guides
Signaling Pathway of Indoximod
Indoximod acts as a tryptophan (Trp) mimetic to counteract the immunosuppressive effects of the IDO/TDO pathway.[7][8] In the tumor microenvironment, the enzymes IDO and TDO deplete Trp, which suppresses the activity of effector T cells (Teff) and promotes the generation of regulatory T cells (Tregs).[8] Indoximod reverses this by providing a Trp sufficiency signal to the mTORC1 pathway, restoring Teff cell function and limiting Treg generation.[1][8][9]
Caption: Mechanism of action of (S)-Indoximod.
Experimental Workflow for Solubilization
This diagram outlines the standard procedure for preparing a compound like this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Decision Tree
Use this decision tree if you encounter solubility issues during your experiment.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for (S)-Indoximod-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of (S)-Indoximod-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of (S)-Indoximod, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is used as an internal standard in LC-MS/MS analysis for the quantification of (S)-Indoximod. Deuterated internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
Q2: What are the initial recommended LC-MS/MS parameters for (S)-Indoximod and this compound?
While optimal conditions should be determined empirically in your laboratory, the following parameters can serve as a starting point for method development.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters (Predicted)
Note: The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the fragmentation of structurally similar compounds like tryptophan. It is crucial to optimize these parameters on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| (S)-Indoximod | 219.1 | 160.1 | 15 - 25 | 20 - 30 |
| This compound | 222.1 | 163.1 | 15 - 25 | 20 - 30 |
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS quantification of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's pKa. For Indoximod, a low pH (e.g., with 0.1% formic acid) is recommended. |
| Column Degradation | Flush the column or replace it if it has reached the end of its lifetime. |
| Secondary Interactions | Use a column with end-capping or a different stationary phase. |
Problem: Low Signal Intensity or Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal MS/MS Parameters | Optimize cone voltage and collision energy for both (S)-Indoximod and this compound. |
| Ion Suppression/Enhancement | See the "Matrix Effects" troubleshooting section below. |
| Inefficient Sample Extraction | Optimize the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time, centrifugation speed). |
| Analyte Degradation | Investigate the stability of (S)-Indoximod in the matrix and during sample processing. |
Problem: High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Carryover | Implement a robust needle wash protocol with a strong organic solvent. |
Problem: Inconsistent Internal Standard Response
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples and standards. |
| Precipitation of IS | Check the solubility of this compound in the sample matrix and reconstitution solvent. |
| Variable Matrix Effects | See the "Matrix Effects" troubleshooting section below. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a general method for the extraction of (S)-Indoximod from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
How to prevent degradation of (S)-Indoximod-d3 in solution
Welcome to the technical support center for (S)-Indoximod-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in solution to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For optimal stability, this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved, stock solutions have different storage recommendations based on temperature. For long-term storage of up to 6 months, aliquots of the stock solution should be kept at -80°C.[1] For shorter-term storage of up to 1 month, -20°C is suitable.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For in vitro applications, a stock solution can be prepared in DMSO.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] For some formulations, warming the solution and adjusting the pH may be necessary to achieve complete dissolution.[1] For the non-deuterated form, Indoximod, solutions can also be prepared in 0.5 M NaOH.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution, such as turning yellow or brown, may indicate degradation. Indole-containing compounds, like tryptophan derivatives, can be susceptible to oxidation, which often results in colored byproducts. If you observe a color change, it is recommended to prepare a fresh stock solution from the powder. To minimize oxidation, consider degassing your solvent before use and storing solutions under an inert gas like argon or nitrogen.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data on the pH stability of this compound is limited, tryptophan and its derivatives are known to be unstable in acidic conditions. Therefore, it is advisable to avoid prolonged storage in acidic buffers. If your experimental protocol requires an acidic pH, prepare the solution fresh and use it immediately.
Q5: Is this compound sensitive to light?
A5: Tryptophan, the parent compound of Indoximod, is known to be degraded by UV light. While studies have shown that deuteration can enhance the photostability of tryptophan, it is still best practice to protect this compound solutions from light.[2] Store solutions in amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent biological activity | 1. Compound degradation due to improper storage (temperature, freeze-thaw cycles).2. Degradation due to exposure to light or oxygen.3. Incorrect solution concentration. | 1. Prepare a fresh stock solution from powder stored at the recommended temperature.2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.3. Ensure solutions are protected from light and consider using degassed solvents.4. Verify the concentration of your stock solution using a validated analytical method if possible. |
| Precipitation in the stock solution upon thawing | 1. Poor solubility in the chosen solvent.2. The concentration of the stock solution is too high.3. The solution was not fully dissolved initially. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new, less concentrated stock solution.3. Ensure the compound is completely dissolved during initial preparation, using sonication if necessary. |
| Discoloration of the solution (e.g., yellowing) | 1. Oxidation of the indole (B1671886) ring.2. Degradation due to pH instability or exposure to light. | 1. Discard the discolored solution and prepare a fresh stock.2. When preparing the new stock, use high-purity, anhydrous solvent (e.g., new bottle of DMSO).3. Protect the solution from light by using amber vials or foil wrapping.4. Minimize headspace in the vial or purge with an inert gas (argon or nitrogen) to reduce oxygen exposure. |
Data Summary
Stability of this compound Powder and Stock Solutions
| Form | Storage Temperature | Storage Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 221.27 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a suitable weighing vessel, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.21 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) and/or sonicate to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Working Solution Preparation: When ready to use, thaw a single aliquot at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer immediately before use.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Factors contributing to the degradation of this compound in solution.
References
Common pitfalls in (S)-Indoximod-d3 experiments
Technical Support Center: (S)-Indoximod-d3
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (S)-Indoximod?
This compound is the deuterium-labeled form of (S)-Indoximod (also known as 1-methyl-L-tryptophan).[1] Deuterium is a stable, heavy isotope of hydrogen. This isotopic labeling makes this compound a valuable tool for studies involving mass spectrometry, such as pharmacokinetic (PK) and metabolic analyses, as it can be distinguished from its non-labeled counterpart.[1] For most biological and functional assays, its mechanism of action is identical to that of (S)-Indoximod.
Q2: What is the primary mechanism of action of (S)-Indoximod?
(S)-Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1] However, it is crucial to understand that it is not a direct, competitive inhibitor of the IDO1 enzyme itself.[2][3] Instead, it acts as a tryptophan (Trp) mimetic.[4][5] When the IDO1 enzyme is active, it depletes local tryptophan, which suppresses T-cell activity by inhibiting the mTORC1 signaling pathway.[2][6] (S)-Indoximod counteracts this by providing a "tryptophan sufficiency" signal that reactivates mTORC1, thereby restoring T-cell proliferation and function.[2][4][7]
Q3: Is (S)-Indoximod a direct inhibitor of the IDO1 enzyme?
No, and this is a critical point. Unlike many other IDO inhibitors like epacadostat, (S)-Indoximod (the L-isomer) is a very weak direct inhibitor of purified IDO1 enzyme activity.[4][8] Its therapeutic effect comes from its downstream action on the mTORC1 and potentially the Aryl Hydrocarbon Receptor (AhR) pathways, not from direct enzymatic blockade.[2][4][9]
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is essential to maintain the compound's integrity.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: In which solvents can I dissolve this compound?
Indoximod has poor solubility, which is a common experimental challenge.[6] Careful preparation of stock solutions is required.
-
DMSO: Solubility is approximately 4.81 mg/mL. This may require ultrasonication, warming, and pH adjustment to 4 with HCl to achieve full dissolution.[1] Note that hygroscopic (water-absorbing) DMSO can significantly reduce solubility, so using fresh, high-quality DMSO is recommended.[8]
-
Aqueous Buffers: Direct dissolution in neutral aqueous buffers like PBS is very low. To dissolve in water, a concentration of up to 5 mg/mL can be achieved with ultrasonication and adjustment of the pH to 2 with HCl.[8]
-
Basic Solutions: In 0.5 M NaOH, solubility is much higher (approx. 66.67 mg/mL), but this is generally not suitable for direct use in cell culture and requires neutralization.[8]
Troubleshooting Guide
Problem: My compound shows no/weak activity in a purified IDO1 enzyme assay. Is my this compound inactive?
This result is expected. (S)-Indoximod is the L-isomer of 1-methyl-tryptophan, which is a poor direct inhibitor of the IDO1 enzyme's catalytic activity.[4][8] Its mechanism is based on reversing the downstream effects of tryptophan starvation in immune cells.[2][5]
-
Solution: Use a cell-based functional assay instead of a purely enzymatic one. A T-cell co-culture assay or a kynurenine (B1673888) measurement assay with IDO1-expressing cells (e.g., IFN-γ stimulated cancer cells) will more accurately reflect the compound's biological activity.[2][10]
Problem: I'm seeing inconsistent results or precipitation in my cell culture experiments. What could be the cause?
This is most likely due to the poor solubility of Indoximod.[6]
-
Solution:
-
Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved, using warming or sonication if necessary.[1][8] Use fresh, anhydrous DMSO.[8]
-
Check Final Concentration: When diluting the DMSO stock into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and compound precipitation.
-
Prepare Fresh: Prepare working solutions fresh for each experiment from a frozen stock aliquot.
-
Visualize: Before adding to cells, inspect your final diluted solution for any signs of precipitation. If observed, you may need to lower the working concentration or explore alternative formulation strategies for in vivo use (e.g., using PEG300 and Tween80).[6]
-
Problem: Kynurenine levels are reduced in my cell-based assay, but I suspect it might be due to cytotoxicity. How can I confirm this?
This is a valid concern, as compound toxicity can lead to a reduction in metabolite production, creating a false-positive result.[11]
-
Solution: Always run a parallel cell viability assay.
-
Multiplex Assays: Use a multiplexed assay that measures viability (e.g., CellTiter-Glo®) and kynurenine from the same well.
-
Parallel Plates: Alternatively, set up an identical plate and treat it with the same concentrations of this compound. At the end of the incubation period, perform a standard viability assay (e.g., MTT, trypan blue exclusion).
-
Concentration Range: Determine the non-toxic concentration range of your compound in your specific cell line before proceeding with functional assays.[11]
-
Problem: My in vivo experiment does not show a significant change in systemic kynurenine/tryptophan ratios after treatment. Does this mean the drug is not working?
Not necessarily. Clinical studies with Indoximod have also shown that it does not consistently alter systemic kynurenine-to-tryptophan ratios.[5] This is because its primary mechanism is not a systemic blockade of the IDO1 enzyme but rather the modulation of immune cell responses within the tumor microenvironment and draining lymph nodes.[4][5]
-
Solution: Assess target engagement and efficacy through more direct measures of the immune response.
-
Immunophenotyping: Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry to look for an increase in activated CD8+ T-cells.
-
Gene Expression: Analyze tumor tissue for changes in gene expression related to immune activation.
-
Tumor Growth: The ultimate readout for in vivo efficacy is the inhibition of tumor growth, often in combination with other therapies like chemotherapy or checkpoint inhibitors.[6]
-
Problem: I am observing unexpected changes in T-cell populations, such as a shift away from regulatory T-cells (Tregs). Is this an off-target effect?
This is a known, and likely beneficial, aspect of Indoximod's mechanism. Indoximod can modulate the Aryl Hydrocarbon Receptor (AhR), a transcription factor that is activated by the IDO1 product kynurenine.[2][4]
-
Mechanism: By interacting with the AhR pathway, Indoximod can inhibit the differentiation of immunosuppressive FoxP3+ Tregs and favor the development of pro-inflammatory IL-17-producing helper T-cells.[2][7][9] It can also lead to the downregulation of IDO1 protein expression in dendritic cells.[2][12] This modulation of T-cell differentiation is considered part of its on-target immunomodulatory effect.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of Indoximod in Various Solvents
| Solvent | Concentration | Conditions | Reference |
|---|---|---|---|
| DMSO | ~4.81 mg/mL (21.74 mM) | Requires ultrasonic, warming, and pH adjustment to 4 with HCl. | [1] |
| Water | ~5 mg/mL (22.91 mM) | Requires ultrasonic and pH adjustment to 2 with HCl. | [8] |
| 0.5 M NaOH | ~66.67 mg/mL (305.46 mM) | Requires ultrasonic. |[8] |
Table 2: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the required volume of fresh, anhydrous DMSO to the vial to make a 10 mM stock solution (Molecular Weight of this compound is ~221.27 g/mol ).
-
To aid dissolution, gently warm the vial to 37°C and/or sonicate in a water bath until the solution is clear.[1][8]
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into sterile, low-binding microcentrifuge tubes and store immediately as recommended in Table 2.
-
-
Working Solution (for Cell Culture):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Vortex gently between dilutions. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: Cell-Based IDO1/Kynurenine Assay
This assay measures the production of kynurenine by cancer cells, which is an indicator of IDO1 enzyme activity.
-
Cell Seeding: Plate an appropriate cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) in a 96-well plate and allow cells to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing an inducing agent, typically human IFN-γ (e.g., 50-100 ng/mL), to upregulate IDO1 expression.[11] Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[11]
-
Kynurenine Measurement:
-
Add 30% (w/v) Trichloroacetic Acid (TCA) to the supernatant to precipitate proteins.[10]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to stable kynurenine.[10][11]
-
Centrifuge to pellet the precipitate.
-
Transfer the clarified supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[11]
-
Incubate for 10-20 minutes at room temperature to allow color development (a yellow product is formed).
-
Measure the absorbance at 480-492 nm using a microplate reader.[11]
-
Calculate kynurenine concentration based on a standard curve.
-
Visualizations
Caption: Mechanism of (S)-Indoximod action on the IDO1-Tryptophan-mTORC1 axis.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Experimental workflow for a cell-based IDO1 functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
Cell viability issues with high concentrations of (S)-Indoximod
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of (S)-Indoximod.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Indoximod?
(S)-Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors, it acts downstream of the IDO1 enzyme. It functions as a tryptophan mimetic, counteracting the effects of tryptophan depletion caused by IDO1 activity. This action alleviates the suppression of mTORC1, a key regulator of cell growth and proliferation, thereby restoring T-cell function in the tumor microenvironment.
Q2: Why am I observing decreased cell viability at high concentrations of (S)-Indoximod?
High concentrations of (S)-Indoximod can lead to several issues that may manifest as decreased cell viability in in vitro assays:
-
Solubility Issues: (S)-Indoximod has poor aqueous solubility. At high concentrations, it can precipitate out of the cell culture medium. These precipitates can be cytotoxic or interfere with the readout of viability assays.
-
Off-Target Effects: While generally well-tolerated in vivo, very high concentrations in cell culture (e.g., 1 mM) may lead to off-target effects. For instance, some studies suggest that at such high concentrations, (S)-Indoximod might paradoxically increase the transcription of IDO1.
-
Apoptosis Induction: In some cancer cell lines, such as triple-negative breast cancer (TNBC) cells, (S)-Indoximod has been shown to induce apoptotic cell death, which would directly lead to a decrease in viable cell numbers[1][2].
-
Solvent Toxicity: (S)-Indoximod is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.
Q3: What are the reported IC50 or EC50 values for (S)-Indoximod?
| Cell Line/System | Effect | Concentration |
| Mouse LLC cells | Antiproliferative activity | 50 µM[3] |
| CD8+ T cells | EC50 for restoring proliferation | 41.4 µM[4] |
| Triple-Negative Breast Cancer (TNBC) cells | Significantly decreased cell viability | Concentration-dependent |
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Medium
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding (S)-Indoximod.
-
Inconsistent results in cell viability assays.
-
Microscopic observation of crystalline structures on the culture plate or cells.
Possible Causes:
-
Poor solubility of (S)-Indoximod in the aqueous culture medium.
-
The concentration of (S)-Indoximod exceeds its solubility limit in the medium.
-
Improper dissolution of the stock solution.
Solutions:
-
Optimize Stock Solution Preparation:
-
Use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure the compound is completely dissolved in DMSO before further dilution. Gentle warming (to 37°C) and vortexing may aid dissolution.
-
-
Control Final DMSO Concentration:
-
When diluting the stock solution into the culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect.
-
-
Pre-warm Medium:
-
Warm the cell culture medium to 37°C before adding the (S)-Indoximod stock solution to aid in solubility.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in pre-warmed medium to reach the desired final concentrations. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium.
-
-
Solubility Testing:
-
Before treating your cells, perform a solubility test by preparing the highest concentration of (S)-Indoximod in your cell culture medium and visually inspecting for precipitate after incubation at 37°C for a few hours.
-
Issue 2: High Variability in Cell Viability Assay Results
Symptoms:
-
Large error bars in dose-response curves.
-
Poor reproducibility between replicate wells or experiments.
Possible Causes:
-
Uneven distribution of precipitated (S)-Indoximod.
-
Inconsistent final DMSO concentrations across wells.
-
Interference of precipitated compound with the assay readout (e.g., light scattering in absorbance-based assays).
-
Inherent biological variability of the cell line's response.
Solutions:
-
Address Solubility:
-
Implement the solutions described in "Issue 1" to ensure (S)-Indoximod is fully dissolved.
-
-
Assay-Specific Considerations:
-
For colorimetric assays like MTT or WST-1, after the incubation period with the reagent, centrifuge the plates before reading the absorbance to pellet any fine precipitate that may interfere with the measurement.
-
Visually inspect wells under a microscope before and after adding the compound and before the viability assay to check for precipitation and signs of overt cytotoxicity.
-
-
Standardize Experimental Conditions:
-
Ensure consistent cell seeding density, incubation times, and passage numbers.
-
Mix the treatment medium thoroughly by gentle pipetting after adding (S)-Indoximod, being careful not to disturb the cell monolayer.
-
Experimental Protocols
Protocol 1: Preparation of (S)-Indoximod for In Vitro Assays
-
Stock Solution Preparation:
-
Weigh out the desired amount of (S)-Indoximod powder in a sterile environment.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a stock concentration of 10-20 mM.
-
Ensure complete dissolution by vortexing. If necessary, warm the solution briefly in a 37°C water bath.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains non-toxic for your cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-Indoximod in fresh, pre-warmed culture medium as described in Protocol 1.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of (S)-Indoximod. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the (S)-Indoximod concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of (S)-Indoximod for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of (S)-Indoximod in overcoming IDO1-mediated immune suppression.
Caption: Troubleshooting workflow for cell viability issues with (S)-Indoximod.
References
- 1. The efficacy of indoximod upon stimulation with pro-inflammatory cytokines in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for (S)-Indoximod-d3 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving (S)-Indoximod-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Indoximod?
This compound is the deuterium-labeled form of (S)-Indoximod. Stable isotope labeling is often used in research to trace the molecule or as an internal standard in analytical methods like mass spectrometry. For most biological activity studies, its mechanism of action is considered identical to that of (S)-Indoximod.
Q2: What is the mechanism of action of (S)-Indoximod?
(S)-Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. However, it is not a direct competitive inhibitor of the IDO1 enzyme. Instead, it acts downstream by:
-
Activating mTORC1 signaling: This mimics a tryptophan-sufficient state, counteracting the tryptophan depletion caused by IDO1 activity.[1][2][3][4]
-
Modulating the Aryl Hydrocarbon Receptor (AhR): This influences the differentiation of T cells, promoting an anti-tumor immune response.[1][5]
Q3: What are the typical incubation times for this compound in different assays?
-
Cell-Based Assays: Typical incubation times range from 24 to 72 hours.[6][7][8] This allows for the indirect mechanism of action to manifest and for measurable changes in downstream endpoints like kynurenine (B1673888) production or T-cell proliferation.
-
Enzymatic Assays: While (S)-Indoximod is not a direct enzyme inhibitor, related direct IDO1 inhibitors are typically incubated for 30 to 60 minutes in enzymatic assays.[9]
Q4: Why is pre-incubation with IFN-γ necessary for many cell-based assays?
Many cancer cell lines do not constitutively express high levels of IDO1. Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression. Therefore, pre-incubating cells with IFN-γ for 24 to 48 hours is a critical step to ensure sufficient IDO1 activity for measuring the effect of an inhibitor.[7][9][10]
Troubleshooting Guide: Optimizing Incubation Times
This guide addresses common issues related to incubation times when studying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low effect of this compound observed in a cell-based assay. | 1. Insufficient incubation time: The indirect mechanism of (S)-Indoximod requires time to affect downstream pathways. 2. Suboptimal IDO1 induction: IFN-γ pre-incubation may have been too short or at too low a concentration. 3. Cell line specific insensitivity. | 1. Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, and 72 hours). 2. Optimize IFN-γ concentration and pre-incubation time (typically 24-48 hours). Confirm IDO1 expression by Western blot or qPCR. 3. Ensure the chosen cell line is known to be responsive to IDO1 pathway inhibition. |
| High variability in results between experiments. | 1. Inconsistent incubation times: Even small variations can affect outcomes. 2. Variability in cell health or density: Unhealthy or inconsistently plated cells can lead to variable IDO1 activity. | 1. Use a precise timer for all incubation steps. 2. Ensure consistent cell seeding density and use cells within a low passage number range. Monitor cell viability. |
| Cytotoxicity observed at effective concentrations. | 1. Prolonged incubation: Extended exposure to the compound may induce off-target toxic effects. | 1. Perform a time-course experiment in conjunction with a cell viability assay (e.g., MTT, trypan blue) to identify an optimal incubation window that maximizes efficacy while minimizing toxicity. Consider shorter incubation times with higher concentrations if the therapeutic window is narrow. |
Data Presentation
Table 1: Example Time-Course Experiment for Kynurenine Production
| Incubation Time (hours) | Kynurenine Concentration (μM) - Vehicle Control | Kynurenine Concentration (μM) - this compound (50 μM) | % Inhibition |
| 24 | 15.2 ± 1.1 | 10.5 ± 0.8 | 30.9% |
| 48 | 28.5 ± 2.3 | 12.1 ± 1.0 | 57.5% |
| 72 | 35.1 ± 2.9 | 13.8 ± 1.2 | 60.7% |
| Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary depending on the cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing this compound Incubation Time in a Cell-Based Assay
This protocol describes how to determine the optimal incubation time for this compound by measuring its effect on kynurenine production in IFN-γ stimulated cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (Trichloroacetic acid [TCA] and Ehrlich's reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency at the time of IFN-γ treatment.
-
IDO1 Induction: After 24 hours, treat the cells with an optimized concentration of IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression. Include untreated wells as a negative control.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: At each time point, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to a final concentration of 2% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490-492 nm.
-
-
Data Analysis: Create a standard curve with known kynurenine concentrations to quantify the results. Plot the percentage of kynurenine inhibition versus incubation time to determine the optimal duration.
Visualizations
Caption: The IDO1 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing matrix effects in biological samples for (S)-Indoximod-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Indoximod-d3 as an internal standard in the bioanalysis of Indoximod. This guide focuses on addressing and mitigating matrix effects in biological samples to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting substances present in the sample matrix.[1] In biological samples such as plasma or serum, these effects are primarily caused by endogenous components like phospholipids, salts, and proteins.[1] Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte. For this compound, which is a stable isotope-labeled (SIL) internal standard, the assumption is that it will be affected by the matrix in the same way as the unlabeled Indoximod, thus compensating for these effects. However, various factors can lead to differential matrix effects between the analyte and the internal standard, compromising the reliability of the results.
Q2: Can the deuterium (B1214612) label in this compound cause analytical issues?
A2: Yes, the deuterium label can sometimes lead to a phenomenon known as the "isotope effect," which may cause a slight chromatographic shift between this compound and the unlabeled Indoximod. This can result in the analyte and the internal standard eluting into the mass spectrometer at slightly different times, exposing them to different matrix components and thus different degrees of ion suppression or enhancement. This differential matrix effect can lead to inaccurate quantification.
Q3: How can I quantitatively assess matrix effects for my this compound analysis?
A3: The most common method for quantifying matrix effects is the post-extraction addition experiment. This involves comparing the peak response of an analyte in a clean solution to its response in an extracted blank matrix sample that has been spiked with the analyte after the extraction process. The result is expressed as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A4: The most common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[2][3]
-
Solid-Phase Extraction (SPE): This is a more selective technique that separates the analyte from matrix components based on their physical and chemical properties. SPE typically yields a cleaner extract compared to PPT, resulting in reduced matrix effects.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: High variability in the this compound internal standard peak area across a batch of samples.
-
Possible Cause: Inconsistent sample preparation or significant variability in the matrix composition between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that all steps of your sample preparation (e.g., pipetting volumes, vortexing times, evaporation steps) are performed consistently for all samples.
-
Evaluate Matrix Factor Across Different Lots: Perform the post-extraction addition experiment using different lots of blank plasma to assess if the matrix effect is variable between sources.
-
Optimize Chromatography: Modify your LC method to better separate Indoximod and its internal standard from the regions of significant ion suppression.
-
Improve Sample Cleanup: Consider switching from protein precipitation to a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove more interfering matrix components.[4]
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Differential matrix effects between the analyte (Indoximod) and the internal standard (this compound).
-
Troubleshooting Steps:
-
Check for Chromatographic Shift: Overlay the chromatograms of Indoximod and this compound. A noticeable shift in retention time could be the cause of differential matrix effects.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution of the analyte and the internal standard.
-
Use a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts compared to deuterated standards.
-
Quantify Matrix Effects: Perform a post-extraction addition experiment to determine the Matrix Factor for both the analyte and the internal standard separately to confirm if they are experiencing different levels of ion suppression or enhancement.
-
Issue 3: Low recovery of Indoximod and this compound.
-
Possible Cause: Suboptimal sample preparation procedure.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: If using PPT, experiment with different precipitation solvents (e.g., acetonitrile, methanol, or mixtures) and solvent-to-sample ratios.
-
Optimize Solid-Phase Extraction: If using SPE, ensure the correct sorbent chemistry is being used for Indoximod. Systematically optimize the wash and elution solvent compositions to maximize analyte recovery while minimizing the elution of interfering compounds.
-
Evaluate Extraction Recovery: Calculate the extraction recovery by comparing the peak area of an analyte spiked into a blank matrix before extraction to the peak area of the analyte spiked into the extracted matrix.
-
Data Presentation
The following table provides a representative comparison of recovery and matrix effects for tryptophan metabolites using different sample preparation techniques. While specific data for this compound is not publicly available, this data for structurally related compounds illustrates the typical performance of each method.
| Analyte | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Tryptophan | Protein Precipitation (Methanol) | 95.5 | Not specified | [5] |
| Kynurenine (B1673888) | Protein Precipitation (Methanol) | 93-113 (medium QC) | Not specified | [6] |
| Tryptophan | Solid-Phase Extraction | 77-126 (low QC) | Not specified | [6] |
| Kynurenine | Solid-Phase Extraction | 74-115 (low QC) | Not specified | [6] |
| Peptide Mix | Protein Precipitation (Acetonitrile) | >50 | Generally higher than SPE | [4][7] |
| Peptide Mix | Solid-Phase Extraction (Mixed-mode) | >20 | Generally lower than PPT | [4][7] |
Experimental Protocols
1. Protocol for Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is designed to quantitatively evaluate the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Indoximod and this compound in the final reconstitution solvent at a known concentration (e.g., at low and high QC concentrations).
-
Set B (Post-Extraction Spike): Take a blank biological sample (e.g., human plasma) and perform the complete extraction procedure. In the final step, spike the extracted matrix with Indoximod and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank biological sample and spike it with Indoximod and this compound to the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
2. Detailed Sample Preparation Protocols
a) Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) Protocol (Example using a reversed-phase sorbent)
-
Condition the SPE cartridge: Add 1 mL of methanol to the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the Sample: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute the Indoximod and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Analyze: Vortex for 30 seconds and inject into the LC-MS/MS system.
3. Exemplary LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Indoximod and this compound. These should be optimized for your specific instrumentation.
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
Indoximod: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion+3 > Product ion (to be determined by infusion).
-
Visualizations
Caption: The IDO1 pathway, inhibited by (S)-Indoximod.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of (S)-Indoximod-d3 Dosage for In Vivo Studies
Welcome to the technical support center for (S)-Indoximod-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is the deuterated form of (S)-Indoximod, the L-isomer of 1-methyl-tryptophan. It is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, which is implicated in tumor-mediated immune suppression.[1] Unlike a direct enzymatic inhibitor, (S)-Indoximod acts as a tryptophan mimetic. This action reverses the immunosuppressive effects of IDO by modulating the mTOR signaling pathway.[2][3][4]
Q2: What is the rationale for using the deuterated form, this compound?
A2: this compound is often used as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic (PK) studies. The replacement of hydrogen atoms with deuterium (B1214612) atoms creates a molecule with a greater mass, which can be distinguished from the non-deuterated form by mass spectrometry. For in vivo efficacy studies, the biological activity of this compound is expected to be comparable to that of (S)-Indoximod. However, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to a longer half-life. It is crucial to consider this potential pharmacokinetic difference when designing and interpreting in vivo studies.
Q3: What is a recommended starting dose for this compound in in vivo mouse studies?
A3: For dose-range finding studies in mice, a starting oral dose of 100-200 mg/kg administered once or twice daily is a reasonable starting point based on published preclinical data.[5] Efficacious doses in mouse models have been reported in the range of 200-400 mg/kg.[5][6]
Q4: What are the reported dosages of Indoximod in clinical trials?
A4: In human clinical trials, Indoximod has been administered orally at doses up to 2000 mg twice daily, with a recommended Phase II dose typically being 1200 mg twice daily.[1][7][8][9][10] A pediatric study utilized a weight-adjusted dose that was determined to be 19.2 mg/kg/dose twice daily.[5]
Q5: What is a suitable vehicle for administering this compound in vivo?
A5: Due to its poor solubility, this compound requires a specific formulation for oral administration. A commonly used vehicle is a suspension in a mixture of DMSO, PEG300, Tween 80, and water or saline.[6] For example, a formulation could consist of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as sterile water or saline.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Efficacy Between Animals | - Inconsistent formulation (non-uniform suspension)- Inaccurate dosing- Animal-to-animal metabolic differences | - Improve Formulation Uniformity: Ensure the suspension is homogenous before each administration. Use a vortex mixer or sonicator to resuspend the compound thoroughly. Consider preparing fresh formulations frequently.- Refine Dosing Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For viscous formulations, use a positive displacement pipette to ensure accurate volume delivery.- Increase Group Size: A larger cohort of animals can help to account for biological variability. |
| Unexpected Toxicity or Adverse Events | - Vehicle toxicity- High dose of this compound- Off-target effects | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself.- Dose De-escalation: If toxicity is observed, reduce the dose of this compound in subsequent cohorts.- Monitor for Specific Signs: In preclinical models, monitor for signs of toxicity such as weight loss, decreased motor activity, piloerection, and changes in food and water intake.[11] In clinical trials, adverse events have included fatigue, anemia, nausea, and in some cases, hypophysitis.[7][8][10] |
| Compound Precipitation in Formulation | - Poor solubility of this compound- Incorrect vehicle composition or preparation method | - Optimize Vehicle Composition: Adjust the ratios of DMSO, PEG300, and Tween 80. A higher percentage of co-solvents may be necessary.- Sonication: Use a bath sonicator to aid in the dissolution and suspension of the compound.- pH Adjustment: For some compounds, adjusting the pH of the aqueous component can improve solubility.[12] However, ensure the final pH is suitable for oral administration (generally between 3 and 8).[12] |
| Difficulty with Oral Gavage | - High viscosity of the formulation- Clogging of the gavage needle | - Adjust Formulation Viscosity: If the formulation is too thick, you can slightly increase the proportion of the aqueous component or consider a different grade of PEG.- Use Appropriate Gavage Needles: Select a gavage needle with a suitable gauge to accommodate the suspension without clogging.- Constant Agitation: Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling of the compound. |
Quantitative Data Summary
Table 1: Preclinical and Clinical Dosages of Indoximod
| Species | Route of Administration | Dosage | Study Context | Reference(s) |
| Mouse | Oral (p.o.) | 200 mg/kg | Antitumor activity in a Lewis lung carcinoma model | [5] |
| Mouse | Oral (p.o.) | 250 mg/kg, twice daily | Immunotherapy in a melanoma model | [13] |
| Mouse | Oral (p.o.) | 400 mg/kg | Chemo-immunotherapy in breast cancer models | [6] |
| Human (Adult) | Oral | 300-2000 mg, twice daily | Phase I dose-escalation in metastatic solid tumors | [7][9] |
| Human (Adult) | Oral | 1200 mg, twice daily | Recommended Phase II dose | [1][8] |
| Human (Pediatric) | Oral | 19.2 mg/kg/dose, twice daily | Phase I trial in recurrent brain tumors | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
In a sterile tube, dissolve the weighed this compound powder in DMSO. Vortex thoroughly until fully dissolved.
-
Add PEG300 to the DMSO solution and vortex until the mixture is homogenous.
-
Add Tween 80 to the mixture and vortex again to ensure complete mixing.
-
Slowly add the sterile saline or water to the organic mixture while continuously vortexing to form a stable suspension.
-
If necessary, use a bath sonicator for 5-10 minutes to reduce particle size and improve the uniformity of the suspension.
-
Visually inspect the formulation for any large aggregates. The final formulation should be a uniform, milky suspension.
-
Prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and protect from light. Before administration, allow the formulation to return to room temperature and thoroughly resuspend by vortexing.
-
Protocol 2: Dose-Range Finding Study Design in Mice
-
Animal Model: Select an appropriate mouse strain for your experimental model (e.g., C57BL/6 for syngeneic tumor models).
-
Group Allocation:
-
Group 1: Vehicle control (receiving the formulation without this compound).
-
Group 2: Low dose (e.g., 100 mg/kg).
-
Group 3: Mid dose (e.g., 200 mg/kg).
-
Group 4: High dose (e.g., 400 mg/kg).
-
Use a sufficient number of animals per group (n=5-10) to allow for statistical analysis.
-
-
Administration: Administer this compound or vehicle orally once or twice daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Toxicity: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, grooming, and activity levels.
-
Pharmacokinetics (Optional): Collect blood samples at various time points after the first and last dose to determine the plasma concentration of this compound and its metabolites.
-
Pharmacodynamics: At the end of the study, collect tissues of interest (e.g., tumor, spleen, lymph nodes) to assess target engagement and downstream biological effects.
-
-
Data Analysis: Analyze the collected data to determine the maximum tolerated dose (MTD) and to identify a dose range that provides the desired biological effect with minimal toxicity.
Visualizations
Caption: Indoximod signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for in vivo dosage refinement.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of (S)-Indoximod-d3 under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with (S)-Indoximod-d3, focusing on its stability under various storage conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected purity results during stability testing.
-
Question: We are observing variable purity results for this compound samples from our stability study. What could be the cause?
-
Answer: Inconsistent purity results can stem from several factors. First, ensure your analytical method, presumably LC-MS/MS given the deuterated nature of the compound, is validated for stability-indicating properties. This means the method should be able to resolve this compound from any potential degradants. Second, consider the homogeneity of your stored samples. If working with a solid form, ensure thorough mixing before sampling. For solutions, confirm complete dissolution and check for any precipitation over time, especially at lower temperatures. Finally, review your sample handling procedures. Frequent freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation.[1][2] Aliquoting stock solutions is highly recommended.[2]
Issue 2: Unexpected degradation of this compound at recommended storage conditions.
-
Question: Our this compound samples show significant degradation even when stored at the recommended -20°C. Why might this be happening?
-
Answer: While -20°C is a standard storage temperature, several factors can still contribute to degradation. Verify the calibration of your storage unit to ensure it maintains the set temperature accurately. Exposure to light can also be a factor; this compound should be protected from light during storage and handling.[2] If the compound is in solution, the choice of solvent is critical. Ensure the solvent is of high purity and free from contaminants that could promote degradation. For long-term storage of solutions, -80°C is recommended over -20°C.[1][3] Lastly, assess the container compatibility to rule out any leaching or interaction with the storage vial.
Issue 3: Difficulty in achieving complete dissolution of this compound for solution-state stability studies.
-
Question: We are having trouble completely dissolving this compound in our chosen solvent for a solution stability study. What can we do?
-
Answer: this compound has specific solubility characteristics. DMSO is a common solvent, and warming or sonication can aid dissolution.[1] If you are using aqueous buffers, the pH may need adjustment. For instance, adjusting the pH to 4 with HCl has been noted to improve solubility.[1] Always use high-purity solvents and prepare solutions fresh whenever possible. If using aqueous solutions, sterilization with a 0.22 μm filter is recommended to prevent microbial growth, which could affect stability.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is also recommended to protect the compound from light.[2]
Q2: What are the recommended storage conditions for this compound in solution?
A2: When in solution, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2]
Q3: How does exposure to light and humidity affect the stability of this compound?
A3: While specific quantitative data on the effects of light and humidity are not extensively published, it is standard practice for indole-containing compounds to be protected from light to prevent photo-degradation.[2] Similarly, high humidity can compromise the stability of solid compounds. Therefore, it is recommended to store this compound in a dry environment and in light-protected containers.
Q4: What is the mechanism of action of Indoximod?
A4: Indoximod is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1][4] It doesn't directly inhibit the IDO1 enzyme but acts as a tryptophan mimetic.[3][5] This action reverses the immunosuppressive effects caused by tryptophan depletion, which is orchestrated by the IDO1 enzyme in the tumor microenvironment.[5][6][7] By reactivating the mTOR pathway in T cells, Indoximod helps restore their proliferation and function.[6]
Stability Data Summary
The following table summarizes the stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Storage Condition | Form | Duration | Purity (%) | Degradants (%) |
| 25°C / 60% RH | Solid | 3 Months | 98.5 | 1.5 |
| 40°C / 75% RH | Solid | 3 Months | 96.2 | 3.8 |
| 4°C | Solid | 2 Years | >99.0 | <1.0 |
| -20°C | Solid | 3 Years | >99.5 | <0.5 |
| Photostability (ICH Q1B) | Solid | 1.2 million lux hours | 97.9 | 2.1 |
| -20°C | Solution (DMSO) | 1 Month | >99.0 | <1.0 |
| -80°C | Solution (DMSO) | 6 Months | >99.5 | <0.5 |
Experimental Protocols
Protocol: Stability Testing of this compound
-
Sample Preparation:
-
For solid-state studies, accurately weigh approximately 5 mg of this compound into vials suitable for the intended storage conditions (e.g., amber glass vials for photostability).
-
For solution-state studies, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Aliquot the solution into single-use, light-protected vials.
-
-
Storage Conditions:
-
Place the prepared samples in controlled environmental chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C, -80°C).
-
For photostability testing, expose the samples to a light source conforming to ICH Q1B guidelines.
-
-
Time Points:
-
Define the time points for sample analysis (e.g., 0, 1, 3, 6, 12, 24, 36 months).
-
-
Sample Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
For solid samples, dissolve in a suitable solvent to a known concentration. For solution samples, dilute to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm) or mass spectrometry in positive ion mode monitoring the transition for this compound.
-
-
-
Data Evaluation:
-
Calculate the purity of this compound at each time point.
-
Identify and quantify any degradation products.
-
Determine the shelf-life of the compound under each storage condition based on the acceptable level of degradation (e.g., not more than 2% degradation).
-
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: The IDO1 signaling pathway and the mechanism of action of (S)-Indoximod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
Validation & Comparative
A Comparative Guide: (S)-Indoximod-d3 vs. (S)-Indoximod for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Indoximod-d3 and its non-deuterated counterpart, (S)-Indoximod. The focus is on providing objective information and potential experimental advantages to aid researchers in selecting the appropriate compound for their studies. While direct comparative experimental data is limited, this guide outlines the established properties of (S)-Indoximod and the theoretically enhanced characteristics of its deuterated analog based on the kinetic isotope effect.
Introduction to (S)-Indoximod and the IDO1 Pathway
(S)-Indoximod (1-Methyl-L-tryptophan) is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1] The IDO1 enzyme is a critical regulator of immune responses, catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to produce kynurenine (B1673888).[2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic alteration suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[3]
Unlike direct enzymatic inhibitors, (S)-Indoximod is thought to act as a tryptophan mimetic. It counteracts the effects of tryptophan depletion by reactivating the mTOR pathway, which is suppressed in low-tryptophan conditions.[4] This mode of action helps to restore T cell proliferation and function within the tumor microenvironment.
This compound is a deuterated version of (S)-Indoximod, where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). This isotopic substitution has the potential to alter the molecule's metabolic stability and pharmacokinetic profile due to the deuterium kinetic isotope effect.[5]
The Deuterium Kinetic Isotope Effect: A Potential Advantage
The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP) enzymes in the liver, can be slower for a deuterated compound.[7][8] This phenomenon is known as the kinetic isotope effect (KIE) .[9]
Potential benefits of deuteration for this compound include:
-
Increased Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the parent drug.[10]
-
Improved Pharmacokinetic Profile: A longer half-life may result in more stable plasma concentrations and potentially allow for less frequent dosing in preclinical models.[10]
-
Reduced Metabolite-Mediated Effects: If any metabolites of (S)-Indoximod have off-target effects or contribute to toxicity, reduced metabolism could mitigate these issues.[3]
-
Enhanced Efficacy: Increased exposure to the active compound could potentially lead to improved efficacy in in vivo models.
It is crucial to note that these advantages are theoretical and require confirmation through direct experimental comparison.
Data Presentation: A Comparative Overview
As direct comparative experimental data for this compound is not publicly available, the following tables summarize the known properties of (S)-Indoximod and the anticipated properties of this compound.
Table 1: Physicochemical Properties
| Property | (S)-Indoximod | This compound | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₁D₃N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | 221.27 g/mol | [1] |
| Appearance | White to off-white solid | White to off-white solid | N/A |
| Solubility | DMSO: 4.81 mg/mL | DMSO: 4.81 mg/mL | [1] |
Table 2: Pharmacokinetic Parameters (Theoretical Comparison)
Pharmacokinetic data for (S)-Indoximod is derived from human clinical trials. The values for this compound are hypothetical and represent potential improvements based on the kinetic isotope effect.
| Parameter | (S)-Indoximod (Human Data) | This compound (Anticipated) | Potential Advantage of Deuteration | Reference |
| Half-life (t₁/₂) | ~10.5 hours | Potentially longer | Increased duration of action | [11] |
| Metabolism | Primarily hepatic | Potentially reduced | Improved metabolic stability | [7][8] |
| Systemic Exposure (AUC) | Dose-dependent | Potentially higher | Enhanced therapeutic effect | [11] |
| Clearance | Not specified | Potentially lower | Increased drug exposure | [10] |
Signaling Pathway and Experimental Workflow Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of the IDO1 enzyme in tryptophan metabolism and immune suppression, and the point of intervention for IDO1 pathway inhibitors like (S)-Indoximod.
Caption: IDO1 pathway and the mechanism of action of (S)-Indoximod.
Experimental Workflow for Comparison
This diagram outlines a suggested experimental workflow to directly compare the pharmacokinetic and metabolic stability profiles of (S)-Indoximod and this compound.
Caption: Workflow for comparing (S)-Indoximod and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to compare (S)-Indoximod and this compound.
A. In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of (S)-Indoximod and this compound by liver microsomal enzymes.
Materials:
-
(S)-Indoximod and this compound
-
Pooled liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (e.g., warfarin) for quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of (S)-Indoximod and this compound in DMSO. Serially dilute to the final concentration in phosphate buffer.
-
Reaction Setup: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
B. In Vivo Pharmacokinetic Study (Mouse Model)
Objective: To compare the pharmacokinetic profiles of (S)-Indoximod and this compound following oral administration in mice.
Materials:
-
(S)-Indoximod and this compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week.
-
Dosing: Administer a single oral dose of (S)-Indoximod or this compound to separate groups of mice.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t₁/₂).
Conclusion
This compound presents a compelling alternative to its non-deuterated form for researchers investigating the IDO1 pathway. The potential for improved metabolic stability and a more favorable pharmacokinetic profile, conferred by the deuterium kinetic isotope effect, could translate to more robust and reproducible results in preclinical models. However, it is imperative that direct comparative studies, following the protocols outlined in this guide, are conducted to experimentally validate these theoretical advantages. Such studies will be crucial in determining whether this compound offers a tangible improvement for in vivo cancer immunotherapy research.
References
- 1. In vivo deuterium magnetic resonance imaging of xenografted tumors following systemic administration of deuterated water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. In vivo deuterium magnetic resonance imaging of xenografted tumors following systemic administration of deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Indoximod and Other IDO Inhibitors: A Guide for Researchers
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. This has led to the development of numerous inhibitors targeting the IDO1 pathway. This guide provides a comparative analysis of (S)-Indoximod and other prominent IDO inhibitors, offering insights into their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to IDO1 and Its Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune destruction.[2][3]
Inhibiting the IDO1 pathway is a promising strategy in cancer immunotherapy.[3] Several small molecule inhibitors have been developed, each with distinct mechanisms of action. This guide will focus on a comparative analysis of (S)-Indoximod against other key IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat.
Mechanism of Action: A Tale of Two Strategies
IDO1 inhibitors can be broadly categorized based on their mechanism of action: direct enzymatic inhibitors and pathway modulators.
(S)-Indoximod , the D-isomer of 1-methyl-tryptophan, stands out due to its unique mechanism. Unlike most other IDO inhibitors, it does not directly bind to and inhibit the IDO1 enzyme.[4][5] Instead, it acts as a tryptophan mimetic.[4][6] Under conditions of tryptophan depletion caused by IDO1 activity, (S)-Indoximod is interpreted by the cell as a tryptophan sufficiency signal, which in turn stimulates the mTORC1 pathway.[4][6][7] This relieves the cell-cycle arrest and anergy induced in effector T cells by tryptophan starvation.[7][8] Furthermore, (S)-Indoximod has been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring the development of pro-inflammatory Th17 cells over immunosuppressive Tregs.[9]
In contrast, other prominent IDO inhibitors are direct enzymatic inhibitors :
-
Epacadostat (INCB024360) is a potent and selective competitive inhibitor that binds to the active site of the IDO1 enzyme, blocking its catalytic activity.[10]
-
Navoximod (NLG-919/GDC-0919) is a non-competitive inhibitor of IDO1.[10][11]
-
Linrodostat (BMS-986205) is an irreversible inhibitor of IDO1.[10][12]
The distinct mechanism of (S)-Indoximod, acting downstream of the enzyme, suggests it may circumvent potential resistance mechanisms associated with direct enzymatic inhibition and could be effective against tumors overexpressing any tryptophan-catabolizing enzyme (IDO1, IDO2, or TDO).[4][5]
Data Presentation: A Comparative Overview
The following table summarizes key preclinical data for (S)-Indoximod and other selected IDO inhibitors. It is important to note that direct comparison of IC50 values can be challenging due to variations in assay conditions.
| Inhibitor | Mechanism of Action | Cell-Based IC50 (HeLa) | Biochemical IC50 | Key Features |
| (S)-Indoximod | Tryptophan mimetic, mTORC1 activator, AhR modulator | Not applicable (not a direct enzyme inhibitor) | Not applicable | Acts downstream of IDO1; reverses T cell suppression.[4][7][9] |
| Epacadostat | Competitive IDO1 inhibitor | ~15 nM[13] | ~5 nM[13] | Highly selective for IDO1 over TDO.[10] |
| Navoximod | Non-competitive IDO1 inhibitor | ~83 nM[14] | ~45 nM[14] | Also a weak inhibitor of TDO.[15] |
| Linrodostat | Irreversible IDO1 inhibitor | ~50 nM[13] | ~10 nM[13] | Covalently binds to the IDO1 enzyme.[10] |
IC50 values are approximate and can vary based on the specific experimental setup.
Clinical Trial Landscape
The clinical development of IDO1 inhibitors has been met with mixed results. The Phase 3 ECHO-301 trial, which evaluated Epacadostat in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with advanced melanoma, failed to meet its primary endpoint.[16] This outcome significantly tempered enthusiasm for direct IDO1 inhibitors.
(S)-Indoximod , however, has shown some promising signals in clinical trials, particularly in combination with other therapies. For instance, a Phase 2 trial of (S)-Indoximod combined with pembrolizumab for advanced melanoma reported an objective response rate (ORR) of 51% and a complete response rate of 20%.[17] It is crucial to note that this was a single-arm study.[17] Other trials have explored (S)-Indoximod in combination with chemotherapy and radiation for pediatric brain tumors.[15][18]
Clinical trials for Navoximod and Linrodostat have also been conducted, with some demonstrating modest anti-tumor activity, particularly in combination with checkpoint inhibitors.[15][16]
Experimental Protocols
The evaluation of IDO1 inhibitors typically involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression[13]
-
Test compounds (e.g., (S)-Indoximod, Epacadostat)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-Dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.[13]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.[13] c. Centrifuge to pellet the precipitated protein. d. Transfer the clear supernatant to a new 96-well plate. e. Add Ehrlich's reagent and incubate for 10 minutes. f. Measure the absorbance at 480 nm.[13]
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine to determine the kynurenine concentration in the samples. Calculate the IC50 value for each inhibitor.
This assay directly measures the inhibition of purified recombinant IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (electron carrier)
-
Ascorbic Acid (reductant)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test compounds
-
TCA
-
Ehrlich's reagent
-
96-well UV-transparent plate
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.[3]
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Reaction Termination: Stop the reaction by adding TCA.[3]
-
Kynurenine Detection: Follow the same kynurenine measurement steps as in the cellular assay (incubation to hydrolyze, addition of Ehrlich's reagent, and absorbance reading at 480 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the biochemical IC50 value.
This assay evaluates the functional consequence of IDO1 inhibition on T-cell activation.
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-treated SKOV-3)
-
Jurkat T-cells (an immortalized line of human T lymphocyte cells)[12]
-
Mitogen or superantigen (to stimulate T-cells)
-
Test compounds
-
ELISA kit for IL-2 detection
Procedure:
-
Co-culture Setup: Co-culture IFNγ-treated SKOV-3 cells with Jurkat T-cells in a 96-well plate.
-
Inhibitor and Stimulant Addition: Add serial dilutions of the test compounds and a T-cell stimulant.
-
Incubation: Incubate the co-culture for 24-72 hours.
-
IL-2 Measurement: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Data Analysis: Determine the ability of the inhibitors to rescue T-cell activation (as measured by IL-2 production) from the immunosuppressive effects of the IDO1-expressing cancer cells.
Mandatory Visualizations
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for a cell-based IDO1 inhibitor screening assay.
Caption: Classification of IDO1 inhibitors based on mechanism of action.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to (S)-Indoximod-d3: Evaluating Experimental Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the experimental performance of (S)-Indoximod-d3 with its non-deuterated counterpart, (S)-Indoximod. The focus is on establishing reproducible experimental protocols to assess key performance indicators relevant to drug discovery and development. While direct comparative data between this compound and (S)-Indoximod is not extensively available in the public domain, this document offers detailed methodologies and data presentation structures to enable researchers to generate and compare their own data effectively.
Introduction to (S)-Indoximod and the Rationale for Deuteration
(S)-Indoximod is an orally bioavailable small molecule that modulates the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of immune escape in cancer. Unlike direct enzymatic inhibitors of IDO1, (S)-Indoximod acts as a tryptophan mimetic. This action counteracts the tryptophan-deprived microenvironment created by IDO1-expressing cells, leading to the reactivation of the mTORC1 signaling pathway in T-cells and rescuing them from an anergic state.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of compounds. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration, potentially leading to increased drug exposure and a longer half-life. This compound is the deuterated version of (S)-Indoximod, developed with the expectation of enhanced metabolic stability.
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison between this compound and (S)-Indoximod, all quantitative data should be summarized in the following tables. These tables are designed for clarity and ease of comparison.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Concentration (µM) | Incubation Time (min) | Percent Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| (S)-Indoximod | 1 | 0 | |||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| This compound | 1 | 0 | |||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| Positive Control | |||||
| (e.g., Testosterone) | 1 | 0, 5, 15, 30, 60 |
Table 2: In Vitro Cell Proliferation Assay (e.g., in IDO1-expressing tumor cells co-cultured with T-cells)
| Compound | Concentration (µM) | Cell Viability (% of Control, Mean ± SD) | IC50 (µM) |
| (S)-Indoximod | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Vehicle Control | - | 100 ± X | N/A |
Table 3: mTORC1 Pathway Activation (Western Blot Quantification of p-S6K/S6K ratio)
| Compound | Concentration (µM) | Treatment Time (hr) | p-S6K/Total S6K Ratio (Normalized to Vehicle, Mean ± SD) |
| (S)-Indoximod | 10 | 2 | |
| This compound | 10 | 2 | |
| Vehicle Control | - | 2 | 1.0 ± X |
| Positive Control | |||
| (e.g., Rapamycin - inhibitor) | 0.1 | 2 |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experiments. The following protocols provide a foundation for the key experiments cited in the data tables.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound and (S)-Indoximod in human liver microsomes.
Materials:
-
(S)-Indoximod and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., warfarin)
-
Positive control compound (e.g., testosterone)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds and positive control by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Cell Proliferation Assay
Objective: To assess the effect of this compound and (S)-Indoximod on the proliferation of immune-suppressed T-cells.
Materials:
-
(S)-Indoximod and this compound
-
IDO1-expressing cancer cell line (e.g., SK-OV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates, incubator, plate reader
Procedure:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add PBMCs or T-cells to the wells to create a co-culture system.
-
Prepare serial dilutions of (S)-Indoximod and this compound in the cell culture medium.
-
Add the test compounds to the co-culture wells at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Record the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
mTORC1 Pathway Activation Assay (Western Blot)
Objective: To measure the activation of the mTORC1 pathway by this compound and (S)-Indoximod through the phosphorylation of the downstream effector S6 Kinase (S6K).
Materials:
-
(S)-Indoximod and this compound
-
T-cells or a relevant cell line
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-S6K (p-S6K), anti-total S6K (S6K), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the cells and treat them with (S)-Indoximod, this compound, or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-S6K overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total S6K and the loading control.
-
Quantify the band intensities and calculate the ratio of p-S6K to total S6K, normalizing to the vehicle control.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of (S)-Indoximod, highlighting its role in the IDO1-mTORC1 signaling pathway.
Caption: IDO1-mTORC1 signaling pathway and the mechanism of action of (S)-Indoximod.
Experimental Workflow
The following diagram outlines the general workflow for comparing this compound and (S)-Indoximod.
Caption: General experimental workflow for the comparative analysis of (S)-Indoximod and its deuterated analog.
Conclusion
The reproducibility of experiments is paramount in scientific research and drug development. By employing the standardized protocols and data presentation formats outlined in this guide, researchers can systematically evaluate the performance of this compound relative to (S)-Indoximod. The expected advantage of deuteration lies in improved metabolic stability, which should be reflected in a longer half-life and lower intrinsic clearance in the in vitro metabolic stability assay. This enhanced stability may or may not translate to increased potency in cell-based assays, which this guide provides the tools to investigate. The rigorous, parallel comparison enabled by these methodologies will provide a clear, objective assessment of the potential benefits of deuterating (S)-Indoximod.
Navigating Isotopic Purity: A Comparative Analysis of (S)-Indoximod-d3
For researchers, scientists, and drug development professionals, the precise isotopic labeling of compounds is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the isotopic purity analysis of (S)-Indoximod-d3, a deuterated analog of the indoleamine 2,3-dioxygenase (IDO) inhibitor, with a hypothetical, more heavily deuterated alternative, (S)-Indoximod-d5. The selection of an appropriate isotopically labeled internal standard is a critical decision in quantitative bioanalysis, impacting assay sensitivity, accuracy, and the overall integrity of pharmacokinetic and metabolic studies.
This guide delves into the key analytical techniques for assessing isotopic enrichment, presents detailed experimental protocols, and offers a comparative data analysis to aid in the selection of the most suitable deuterated standard for your research needs.
Comparative Isotopic Purity Analysis
The isotopic purity of a deuterated compound is defined by the extent of deuterium (B1214612) incorporation and the distribution of its various isotopologues (molecules differing only in their isotopic composition). An ideal deuterated standard exhibits high enrichment of the desired isotopologue with minimal presence of unlabeled (d0) or partially deuterated species.
Below is a comparative summary of the representative isotopic distribution for this compound and the hypothetical (S)-Indoximod-d5.
| Isotopologue | This compound | (S)-Indoximod-d5 (Hypothetical) |
| d0 | < 0.1% | < 0.1% |
| d1 | < 0.5% | < 0.2% |
| d2 | < 1.0% | < 0.5% |
| d3 | > 98.0% | < 1.0% |
| d4 | Not Applicable | < 2.0% |
| d5 | Not Applicable | > 96.0% |
| Chemical Purity | > 99.0% | > 99.0% |
Experimental Protocols for Isotopic Purity Determination
The accurate assessment of isotopic purity relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique for determining the relative abundance of each isotopologue, providing a detailed isotopic distribution profile.[1]
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the deuterated (S)-Indoximod standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: ≥ 60,000.
-
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue. Integrate the peak areas and calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification
¹H NMR spectroscopy is employed to confirm the location of deuteration by observing the reduction in signal intensity at specific proton positions. It can also provide a quantitative measure of isotopic enrichment.[2]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the deuterated (S)-Indoximod standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the positions expected to be deuterated.
-
Compare the integration of the residual proton signals at the deuterated sites to the integration of a signal from a non-deuterated position within the molecule. This ratio provides a measure of the isotopic enrichment at that specific site.
-
Visualizing the Analytical Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for isotopic purity analysis.
Caption: Logical flow for selecting a deuterated standard.
Conclusion
The selection of a deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. While this compound offers high isotopic purity, the hypothetical (S)-Indoximod-d5, with a greater mass shift from the unlabeled analyte, could potentially offer advantages in minimizing cross-talk between mass spectrometric detection channels, especially in complex biological matrices. The choice between these or other alternatives should be guided by a thorough evaluation of their isotopic distribution, the specific requirements of the analytical method, and the potential for interference from endogenous compounds. By employing the detailed analytical protocols outlined in this guide, researchers can confidently assess the quality of their deuterated standards and ensure the accuracy and integrity of their experimental data.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Results for (S)-Indoximod Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Indoximod with other notable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on the correlation between in vitro experimental data and in vivo outcomes. (S)-Indoximod, the L-isomer of 1-methyl-tryptophan, is a competitive inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.[1][2] This document outlines the mechanism of action, summarizes key experimental data, and provides detailed protocols to aid researchers in evaluating and contextualizing the performance of (S)-Indoximod relative to other IDO1-targeting agents.
Mechanism of Action: A Tale of Two Isomers
The IDO1 pathway plays a crucial role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888).[3][4] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby allowing tumors to evade immune destruction.[3][4]
While both stereoisomers of 1-methyl-tryptophan have been investigated, they exhibit distinct mechanisms of action. (S)-Indoximod (L-1MT) acts as a competitive inhibitor of the IDO1 enzyme.[1][2] In contrast, the more extensively clinically studied D-isomer, indoximod (D-1MT) , does not directly inhibit the IDO1 enzyme but rather acts downstream.[5] Indoximod is thought to function as a tryptophan mimetic, stimulating mTORC1, a signaling molecule that senses amino acid levels, and modulating the aryl hydrocarbon receptor (AhR), thereby countering the immunosuppressive effects of tryptophan depletion.[5][6] This guide will focus on the available data for (S)-Indoximod while also providing context from studies on indoximod and other direct IDO1 inhibitors.
The IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the points of intervention for inhibitors.
Caption: The IDO1 enzyme in tumor and immune cells catabolizes tryptophan, leading to T-cell suppression.
Comparative Data Summary
The following tables summarize key in vitro and in vivo data for (S)-Indoximod and other selected IDO1 inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 / Ki | Reference(s) |
| (S)-Indoximod | Competitive Inhibition | Rabbit small intestine IDO | - | [1][2] |
| Antiproliferative activity | Mouse LLC cells | 50 µM | [1][2] | |
| Epacadostat (B560056) | Enzymatic Assay | Recombinant human IDO1 | IC50: 10 nM | [7] |
| Cell-based Assay | IFN-γ stimulated HeLa cells | IC50: 71.8 nM | [8] | |
| Navoximod | Enzymatic Assay | Recombinant human IDO1 | Ki: 7 nM | [9] |
| Cell-based Assay | - | EC50: 75 nM | [9] | |
| T-cell Suppression Assay | Human monocyte-derived DCs | ED50: 80 nM | [9] |
Table 2: In Vivo Efficacy and Pharmacodynamics of IDO1 Inhibitors
| Compound | Animal Model | Tumor Type | Dosage | Key Findings | Reference(s) |
| (S)-Indoximod | C57BL/6 Mouse | Lewis Lung Carcinoma (LLC) | 200 mg/kg | Reduced Foxp3 expression in tumor, antitumor activity. | [1][2] |
| Indoximod | Mouse Models | Melanoma, Breast Cancer | 400 mg/kg p.o. | Enhances antitumor immunity with chemo-immunotherapy. | [10] |
| Epacadostat | Immunocompetent Mice | CT26 Colon Carcinoma | 100 mg/kg p.o. | Suppressed kynurenine generation and tumor growth. | [7] |
| Navoximod | Mice | - | Single oral dose | ~50% reduction in plasma and tissue kynurenine. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following sections provide generalized protocols for key assays used in the evaluation of IDO1 inhibitors.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context, typically by quantifying the production of kynurenine.
Workflow Diagram:
Caption: Workflow for a cell-based in vitro IDO1 inhibition assay.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in appropriate media. Seed cells in 96-well plates.
-
IDO1 Induction: Stimulate the cells with a pro-inflammatory cytokine, typically interferon-gamma (IFN-γ), to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add serial dilutions of the test compound ((S)-Indoximod or alternatives) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, can be measured using several methods:
-
Colorimetric Assay: Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480-492 nm.[3][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and sensitive method for quantifying kynurenine and tryptophan levels.[3][13]
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of IDO1 inhibitors in a syngeneic mouse tumor model.
Workflow Diagram:
Caption: General workflow for an in vivo tumor model efficacy study.
Detailed Protocol:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the assessment of immunomodulatory effects.
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., Lewis Lung Carcinoma or B16F10 melanoma) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer the IDO1 inhibitor (e.g., (S)-Indoximod) and control vehicle, typically via oral gavage. Treatment can be administered as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.
-
Efficacy Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers. Monitor the body weight and overall health of the animals.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect blood and tumor tissue to measure the ratio of kynurenine to tryptophan (Kyn/Trp).[14] This ratio serves as a key biomarker of IDO1 pathway inhibition.[14] Analysis is typically performed using LC-MS/MS.[14]
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups to determine the antitumor efficacy of the compound. Correlate these findings with the pharmacodynamic data.
Correlating In Vitro and In Vivo Results
A strong correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. For IDO1 inhibitors, this correlation can be assessed by considering the following:
-
In Vitro Potency vs. In Vivo Target Engagement: The in vitro IC50 or EC50 values should translate to effective target inhibition in vivo. This is often evaluated by measuring the reduction in the Kyn/Trp ratio in the plasma and tumor of treated animals. A significant reduction in this ratio indicates successful engagement of the IDO1 target.
-
Mechanism of Action: The distinct mechanisms of (S)-Indoximod (direct competitive inhibition) and indoximod (downstream modulation) may lead to different in vitro and in vivo profiles. Direct inhibitors like (S)-Indoximod and epacadostat are expected to show potent enzymatic and cell-based inhibition. The in vivo efficacy of indoximod, which is not a direct enzyme inhibitor, may be more dependent on its ability to modulate downstream signaling pathways like mTORC1 and AhR in the complex tumor microenvironment.[5]
-
Pharmacokinetics: The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), will significantly influence its in vivo efficacy. A compound with high in vitro potency but poor bioavailability may not achieve sufficient concentrations at the tumor site to exert its therapeutic effect.
Conclusion
(S)-Indoximod is a competitive inhibitor of the IDO1 enzyme with demonstrated in vitro and in vivo activity. When comparing its performance to other IDO1 inhibitors, it is crucial to consider the differences in their mechanisms of action, as well as the specific experimental conditions under which the data were generated. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret studies aimed at understanding the therapeutic potential of (S)-Indoximod and other modulators of the IDO1 pathway. A thorough evaluation of both in vitro potency and in vivo pharmacodynamics and efficacy is essential for the successful clinical translation of these promising cancer immunotherapies.
References
- 1. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Inter-laboratory Validation of Analytical Methods: A Comparative Guide Using (S)-Indoximod-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the robust and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the immunosuppressive agent (S)-Indoximod, with a focus on the pivotal role of the deuterated internal standard, (S)-Indoximod-d3, in ensuring data integrity through inter-laboratory validation. The principles and data presented herein are essential for researchers, scientists, and drug development professionals seeking to establish and validate accurate and precise bioanalytical methods.
The Gold Standard: Deuterated Internal Standards in Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium (B1214612) atoms in place of hydrogen. This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can lead to inaccurate and imprecise results.[4][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-IS in bioanalytical method validation to ensure the reliability of data submitted for regulatory approval.[6][7]
Performance Comparison: With and Without this compound
While specific inter-laboratory validation data directly comparing the performance of an analytical method for (S)-Indoximod with and without this compound is not publicly available, the expected performance characteristics can be extrapolated from numerous validation studies of other small molecules using deuterated internal standards. The following tables summarize the anticipated performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for (S)-Indoximod with this compound as the internal standard versus a method using a non-deuterated, structurally analogous internal standard or no internal standard.
Table 1: Comparison of Key Validation Parameters
| Performance Parameter | Method with this compound (Expected) | Method with Alternative/No Internal Standard (Expected) |
| Accuracy (% Bias) | Within ±15% of nominal value | Potentially > ±15%, especially with complex matrices |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) | Potentially >15%, susceptible to matrix effects |
| Linearity (r²) | ≥0.99 | ≥0.99 (but individual sample accuracy may vary) |
| Lower Limit of Quantification (LLOQ) | Lower, due to improved signal-to-noise | Higher, due to greater variability |
| Robustness | High, less susceptible to minor variations | Lower, more sensitive to procedural changes |
Table 2: Quantitative Performance Data (Representative)
| Validation Parameter | Method with this compound | Method with Alternative/No Internal Standard |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.995 |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Note: The data in this table is representative of typical performance for LC-MS/MS methods and is intended for comparative purposes.
Experimental Protocols
A comprehensive validation of a bioanalytical method is crucial to ensure its reliability. The following are detailed methodologies for key experiments in the validation of an LC-MS/MS method for (S)-Indoximod using this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions (Representative)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Indoximod: Precursor ion → Product ion (To be determined empirically)
-
This compound: Precursor ion → Product ion (To be determined empirically, typically a +3 Da shift from the analyte)
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of (S)-Indoximod.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
